UMK57
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
342595-74-8 |
|---|---|
Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17N3S/c1-12-4-6-13(7-5-12)14-10-21-17-15(14)16(18-11-19-17)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3 |
InChI Key |
VOAWQTDHSSKEKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UMK57, UMK-57, UMK 57 |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: Potentiation of MCAK Activity
A comprehensive understanding of the molecular interactions and cellular consequences of UMK57 is critical for researchers in oncology, cell biology, and drug development. This in-depth technical guide elucidates the mechanism of action of this compound, a small-molecule agonist of the kinesin-13 protein Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C. The document details its primary activity in promoting chromosomal stability, the subsequent development of adaptive resistance in cancer cells, and the intricate signaling pathways involved.
This compound functions as a specific agonist of MCAK, enhancing its inherent microtubule-depolymerizing activity[1][2][3]. This potentiation directly impacts the stability of kinetochore-microtubule (k-MT) attachments during mitosis[2][4]. In chromosomally unstable (CIN) cancer cells, which are often characterized by hyperstable k-MT attachments, this compound's activity promotes the correction of erroneous attachments, thereby mitigating chromosome mis-segregation[1][2][5]. The optimal concentration for this effect in U2OS cancer cells has been identified as 100 nM, which effectively reduces chromosome mis-segregation without significantly disrupting the overall progression of mitosis[2].
The primary mechanism of action of this compound can be visualized as a direct interaction with MCAK, leading to a cascade of events that ultimately ensures the fidelity of chromosome segregation.
Quantitative Effects of this compound on Mitotic Events
The following tables summarize the quantitative data available on the effects of this compound on chromosome segregation and kinetochore-microtubule stability.
| Cell Line | This compound Concentration | Treatment Duration | Effect on Lagging Chromosomes | Reference |
| U2OS | 100 nM | < 1 hour | Significant reduction | [2] |
| HeLa | 100 nM | < 1 hour | Significant reduction | [2] |
| SW-620 | 100 nM | 1 hour | Decrease from 34% to 25% | [6] |
| SW-620 | 100 nM | 72 hours | Rebound to 37% | [6] |
| RPE-1 (non-transformed) | Not specified | Not specified | No effect | [2] |
| BJ (non-transformed) | Not specified | Not specified | No effect | [2] |
| Parameter | This compound Concentration | Cell Line | Effect | Reference |
| k-MT Attachment Stability (Metaphase) | Not specified | Not specified | Reduced by over 35% | [2] |
| Cell Proliferation | Dose-dependent | Not specified | Inhibition | [2] |
| MCAK Activity Enhancement | 250 µM | In vitro | Enhanced microtubule depolymerization | [5] |
Adaptive Resistance to this compound: A Countervailing Mechanism
A critical aspect of this compound's activity in cancer cells is the rapid development of adaptive resistance[2][4][7]. This resistance is primarily mediated by alterations in the signaling pathways that regulate k-MT stability, effectively counteracting the destabilizing effects of this compound. The Aurora B kinase signaling pathway plays a central role in this process[2][7]. Prolonged exposure to this compound leads to a hyper-stabilization of k-MT attachments, driven by changes in this pathway[2].
Further research has elucidated a more detailed mechanism involving Aurora kinase A and the protein BOD1L1[1][4][5]. In cells adapted to this compound, there is an increased phosphorylation of BOD1L1 by Aurora kinase A[1][4]. This phosphorylated BOD1L1, in conjunction with the phosphatase PP2A, is implicated in the regulation of kinetochore protein phosphorylation, which ultimately contributes to the hyper-stabilization of k-MTs and the observed resistance[1].
The intricate signaling cascade leading to adaptive resistance highlights the dynamic interplay of kinases and phosphatases in mitotic regulation.
Experimental Protocols
While detailed, step-by-step laboratory protocols are not fully available in the reviewed literature, the following outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines with chromosomal instability (e.g., U2OS, HeLa, SW-620) and non-transformed diploid cell lines (e.g., hTERT-immortalized RPE-1, BJ) were used[2].
-
This compound Treatment: Cells were treated with varying concentrations of this compound (e.g., 100 nM for optimal effect in U2OS cells) for different durations (e.g., <1 hour for acute effects, 72 hours for resistance studies)[2][6].
Analysis of Chromosome Segregation
-
Immunofluorescence: Cells were fixed and stained with antibodies against specific proteins (e.g., α-tubulin for microtubules, centromere markers) and with a DNA stain (e.g., DAPI). This allowed for the visualization and quantification of mitotic phenotypes, such as lagging chromosomes in anaphase[2].
-
Fluorescence In Situ Hybridization (FISH): This technique was used to visualize and count specific chromosomes, allowing for the assessment of aneuploidy and chromosome non-disjunction rates[8].
Assessment of Kinetochore-Microtubule Stability
-
Calcium-induced Depolymerization Assay: Non-kinetochore microtubules were depolymerized using a calcium treatment, allowing for the specific visualization and quantification of the intensity of the remaining stable k-fibers by immunofluorescence[8].
Biochemical Assays
-
In Vitro Microtubule Depolymerization Assay: The effect of this compound on MCAK's ability to depolymerize microtubules was assessed in a cell-free system. This often involves microtubule sedimentation assays or direct visualization by microscopy[2].
-
Western Blotting: This technique was used to determine the protein levels of key signaling molecules (e.g., MCAK, phosphorylated proteins) in cell lysates after this compound treatment[8].
Workflow for Investigating this compound's Effects
The general experimental workflow to characterize the effects of this compound can be summarized as follows:
References
- 1. An Aurora kinase A-BOD1L1-PP2A B56 Axis promotes chromosome segregation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 4. An Aurora kinase A-BOD1L1-PP2A B56 Axis promotes chromosome segregation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UMK57 in Mitigating Chromosomal Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of UMK57, a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), in the context of chromosomal instability (CIN). This compound has emerged as a significant tool for studying and potentially correcting the erroneous kinetochore-microtubule (k-MT) attachments that are a hallmark of CIN in cancer cells and a contributing factor to cellular aging. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for its study, and visualizations of its mechanism of action.
Quantitative Effects of this compound on Chromosomal Instability
This compound has been demonstrated to reduce the rate of chromosome mis-segregation in chromosomally unstable cancer cell lines by enhancing the microtubule-depolymerizing activity of MCAK, thereby promoting the correction of improper k-MT attachments. However, its efficacy can be transient in cancer cells due to the development of adaptive resistance. In contrast, this compound has shown sustained beneficial effects in models of cellular aging.
Effect of this compound on Lagging Chromosomes in Cancer and Non-Transformed Cell Lines
Lagging chromosomes during anaphase are a direct consequence of uncorrected merotelic k-MT attachments and a key indicator of CIN. Treatment with this compound has been shown to significantly decrease the incidence of lagging chromosomes in various cancer cell lines.
| Cell Line | Treatment | Percentage of Anaphases with Lagging Chromosomes (%) | Fold Change | Reference |
| U2OS (Osteosarcoma) | DMSO (Control) | 45.2 | - | [1][2] |
| 100 nM this compound (<1 hr) | 25.1 | -1.80 | [1][2] | |
| HeLa (Cervical Cancer) | DMSO (Control) | 38.5 | - | [1] |
| 100 nM this compound (<1 hr) | 24.3 | -1.58 | [1] | |
| SW-620 (Colon Adenocarcinoma) | DMSO (Control) | 34.0 | - | [1][2] |
| 100 nM this compound (<1 hr) | 25.0 | -1.36 | [2] | |
| RPE-1 (Non-transformed) | DMSO (Control) | 4.1 | - | [1] |
| 100 nM this compound (<1 hr) | 4.3 | No significant change | [1] | |
| BJ (Non-transformed) | DMSO (Control) | 3.9 | - | [1] |
| 100 nM this compound (<1 hr) | 4.0 | No significant change | [1] |
Table 1: this compound reduces the frequency of lagging chromosomes in chromosomally unstable cancer cell lines but not in non-transformed diploid cell lines. Data is compiled from studies where cells were treated for less than one hour with 100 nM this compound or a DMSO control.
Adaptive Resistance to this compound in Cancer Cells
Prolonged exposure to this compound can lead to the development of adaptive resistance in cancer cells, where the initial suppression of chromosome mis-segregation is reversed. This phenomenon is linked to alterations in the Aurora B kinase signaling pathway.
| Cell Line | Treatment Duration | Percentage of Anaphases with Lagging Chromosomes (%) | Reference |
| U2OS | DMSO (72 hr) | 46.1 | [1][3] |
| 100 nM this compound (<1 hr) | 25.1 | [1][3] | |
| 100 nM this compound (72 hr) | 44.8 | [1][3] | |
| HeLa | DMSO (72 hr) | 39.2 | [3] |
| 100 nM this compound (<1 hr) | 24.3 | [3] | |
| 100 nM this compound (72 hr) | 38.7 | [3] | |
| SW-620 | DMSO (72 hr) | 35.5 | [3] |
| 100 nM this compound (<1 hr) | 25.0 | [3] | |
| 100 nM this compound (72 hr) | 37.0 | [3] |
Table 2: Time-dependent development of adaptive resistance to this compound in cancer cell lines. The initial reduction in lagging chromosomes is largely reversed after 72 hours of continuous treatment.
This compound Rescues Age-Associated Chromosomal Instability
In contrast to its transient effects in some cancer models, this compound has been shown to have a lasting impact on reducing chromosomal instability in aging cells, suggesting a potential therapeutic avenue for age-related cellular decline.
| Cell Type | Condition | Aneusomy Index (%) | Chromosome Mis-segregation Rate (%) | Micronuclei (%) | Reference |
| Elderly Human Dermal Fibroblasts | DMSO (24 hr) | 2.8 | 2.2 | 3.5 | [4] |
| 1 µM this compound (24 hr) | 1.5 | 1.1 | 2.5 | [4] | |
| DMSO (96 hr) | 2.9 | 2.3 | - | [4] | |
| 1 µM this compound (96 hr) | 1.4 | 1.2 | - | [4] |
Table 3: this compound reduces markers of chromosomal instability in elderly human dermal fibroblasts. The beneficial effects are sustained after 96 hours of treatment, indicating a lack of adaptive resistance in this model.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the potentiation of MCAK, a kinesin-13 family member that plays a crucial role in regulating microtubule dynamics. By enhancing MCAK's ability to depolymerize microtubules, this compound promotes the turnover of k-MT attachments, facilitating the correction of erroneous connections and ensuring faithful chromosome segregation.
The development of adaptive resistance to this compound in cancer cells involves the Aurora B kinase pathway. Aurora B is a key regulator of k-MT attachments, and its activity is finely tuned during mitosis. In response to prolonged this compound treatment, cancer cells can alter Aurora B signaling to counteract the k-MT destabilizing effects of enhanced MCAK activity, thereby re-stabilizing these attachments and leading to a rebound in chromosome mis-segregation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on chromosomal instability. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
This protocol describes the general culture of human cell lines and subsequent treatment with this compound.
Materials:
-
Human cell lines (e.g., U2OS, HeLa, RPE-1)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO, typically 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, or coverslips
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-90% confluency.
-
For experiments, seed cells onto appropriate vessels (e.g., glass coverslips in a 24-well plate for immunofluorescence).
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare working solutions of this compound and DMSO in pre-warmed complete growth medium. A typical final concentration for this compound is 100 nM for cancer cell lines and 1 µM for aging models. The final DMSO concentration should be consistent across all conditions and typically below 0.1%.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate for the desired duration (e.g., <1 hour for acute treatment, 72-96 hours for long-term studies).
-
Proceed with downstream analysis (e.g., immunofluorescence, FISH, live-cell imaging).
Immunofluorescence Staining for Kinetochores and Microtubules
This protocol is for visualizing k-MT attachments and identifying lagging chromosomes.
Materials:
-
Cells grown on coverslips
-
Pre-extraction buffer (e.g., PHEM buffer with 0.5% Triton X-100)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Anti-centromere antibody (ACA/CREST serum) to label kinetochores (e.g., Antibodies Incorporated, Cat# 15-234)
-
Anti-α-tubulin antibody to label microtubules (e.g., Sigma-Aldrich, Cat# T5168)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-human)
-
DAPI (4′,6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
(Optional) Pre-extract cells with pre-extraction buffer for 30-60 seconds at 37°C to remove soluble proteins.
-
Fix cells with 4% PFA for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes (if not pre-extracted).
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Optimal dilutions should be determined empirically.
-
Wash three times with PBS containing 0.1% Triton X-100.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Triton X-100.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Image using a fluorescence or confocal microscope.
Fluorescence In Situ Hybridization (FISH) for Aneuploidy Assessment
This protocol allows for the quantification of specific chromosome numbers in interphase nuclei.
Materials:
-
Cells grown on coverslips or slides
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Carnoy's fixative (3:1 methanol:acetic acid)
-
2x SSC (Saline-Sodium Citrate) buffer
-
Ethanol series (70%, 85%, 100%)
-
Denaturation solution (e.g., 70% formamide in 2x SSC)
-
Chromosome-specific centromeric probes (e.g., for chromosomes 2 and 3)
-
Hybridization buffer
-
DAPI
Procedure:
-
Treat cells with a mitotic inhibitor (e.g., colcemid) to enrich for metaphase spreads, or analyze interphase cells directly.
-
Harvest cells and treat with hypotonic solution.
-
Fix cells with Carnoy's fixative.
-
Drop the cell suspension onto clean glass slides and allow to air dry.
-
Dehydrate slides through an ethanol series and air dry.
-
Denature the cellular DNA by immersing slides in denaturation solution at 70-75°C for 5 minutes.
-
Dehydrate again through a cold ethanol series and air dry.
-
Apply the fluorescently labeled chromosome probes in hybridization buffer to the slide.
-
Cover with a coverslip, seal, and incubate in a humidified chamber at 37°C overnight.
-
Wash off unbound probe with wash buffers of increasing stringency (e.g., 0.4x SSC at 72°C, followed by 2x SSC with 0.05% Tween-20 at room temperature).
-
Counterstain with DAPI.
-
Mount a coverslip and image using a fluorescence microscope, counting the number of signals for each probe per nucleus.
Live-Cell Imaging of Chromosome Segregation
This protocol enables the direct observation and quantification of mitotic events, such as lagging chromosomes, in real-time.
Materials:
-
Cells stably expressing fluorescently tagged histones (e.g., H2B-GFP) and/or microtubules (e.g., mCherry-tubulin).
-
Glass-bottom imaging dishes.
-
Live-cell imaging medium (e.g., CO2-independent medium or complete medium with HEPES).
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2).
Procedure:
-
Seed cells expressing fluorescent reporters into glass-bottom dishes.
-
Allow cells to adhere for 24-48 hours.
-
Replace the medium with pre-warmed live-cell imaging medium containing this compound or DMSO.
-
Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Identify cells in prophase or prometaphase.
-
Acquire time-lapse images (e.g., every 2-5 minutes) through mitosis using the lowest possible laser power to minimize phototoxicity.
-
Analyze the resulting movies to score for anaphase events, such as the presence and duration of lagging chromosomes.
This guide provides a comprehensive technical overview of this compound's role in chromosomal instability, offering valuable data, mechanistic insights, and detailed protocols to aid researchers in this field. The continued study of compounds like this compound will undoubtedly deepen our understanding of the fundamental mechanisms of genome maintenance and may pave the way for novel therapeutic strategies targeting CIN in cancer and age-related diseases.
References
The Modulatory Role of UMK57 on Kinetochore-Microtubule Attachments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proper chromosome segregation during mitosis is fundamental to cellular viability and genomic stability. The dynamic attachment of microtubules to kinetochores is a critical, highly regulated process that ensures the faithful distribution of chromosomes to daughter cells. Errors in this process can lead to chromosomal instability (CIN), a hallmark of many cancer cells. This technical guide provides an in-depth analysis of UMK57, a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), and its profound effects on kinetochore-microtubule (k-MT) attachments. We will explore the molecular mechanism of this compound, present quantitative data on its impact on mitotic fidelity, detail key experimental protocols for its study, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug development.
Introduction
This compound is a small molecule that has been identified as a specific agonist of the kinesin-13 protein MCAK (also known as KIF2C).[1][2] MCAK is a microtubule depolymerase that plays a crucial role in correcting erroneous kinetochore-microtubule attachments.[3] In many cancer cells exhibiting CIN, k-MT attachments are hyperstable, leading to an increased rate of chromosome mis-segregation.[4] this compound potentiates the microtubule-destabilizing activity of MCAK, thereby promoting the turnover of k-MT attachments and enhancing the correction of attachment errors.[3][5] This ultimately leads to a reduction in the rate of lagging chromosomes during anaphase and an overall improvement in chromosome segregation fidelity in CIN cancer cells.[1][5] However, prolonged exposure to this compound can lead to adaptive resistance through alterations in the Aurora B signaling pathway.[3][5]
Quantitative Effects of this compound on Kinetochore-Microtubule Dynamics
The following tables summarize the key quantitative effects of this compound on various parameters of k-MT attachment and mitotic progression as reported in the scientific literature.
Table 1: Effect of this compound on Lagging Chromosome Rates in Human Cancer Cell Lines
| Cell Line | This compound Concentration | Duration of Treatment | Reduction in Lagging Chromosomes | Reference |
| U2OS | 100 nM | < 1 hour | Significant reduction | [1] |
| HeLa | 100 nM | < 1 hour | Significant reduction | [1] |
| SW-620 | 100 nM | < 1 hour | From 34% to 25% | [5] |
| hTERT-RPE-1 | 100 nM | < 1 hour | No significant effect | [1] |
| BJ | 100 nM | < 1 hour | No significant effect | [1] |
Table 2: Effect of this compound on Kinetochore-Microtubule Attachment Stability
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| k-MT Half-Life | U2OS | 100 nM | Decreased by ~35% | [1] |
| k-MT Half-Life | U2OS | 100 nM | Decreased by ~23% | [6] |
| Inter-kinetochore Distance | U2OS | 100 nM | Subtle but significant reduction | [5] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the potentiation of MCAK's microtubule depolymerase activity at the kinetochore. This enhanced activity leads to the destabilization of k-MT attachments, promoting the correction of errors and ensuring proper chromosome segregation.
Caption: this compound potentiates MCAK to destabilize k-MT attachments, promoting error correction.
A critical aspect of this compound's effect is the development of adaptive resistance in cancer cells upon prolonged exposure. This resistance is mediated by alterations in the Aurora B kinase signaling pathway, which leads to the hyper-stabilization of k-MT attachments, thereby counteracting the destabilizing effect of this compound-activated MCAK.
Caption: Adaptive resistance to this compound involves Aurora B-mediated k-MT hyper-stabilization.
Detailed Experimental Protocols
Measurement of Kinetochore-Microtubule Attachment Half-Life using Photoactivation
This protocol is used to directly measure the stability of k-MT attachments in live cells.
Caption: Workflow for measuring k-MT half-life using photoactivation.
Protocol:
-
Cell Culture and Transfection: Culture U2OS cells stably expressing photoactivatable GFP-α-tubulin.
-
Drug Treatment: Treat cells with 100 nM this compound or DMSO (as a control) for 1 hour. To arrest cells in metaphase, add 5 µM MG132.[1]
-
Microscopy Setup: Use a confocal microscope equipped with a 405 nm laser for photoactivation and a 488 nm laser for imaging. Maintain cells at 37°C and 5% CO2.
-
Photoactivation: In a metaphase cell, select a region of interest encompassing one pole of the mitotic spindle and photoactivate it with the 405 nm laser.
-
Image Acquisition: Acquire a time-lapse series of images every 15-30 seconds to monitor the decay of the fluorescent signal at the kinetochores.
-
Data Analysis: Measure the fluorescence intensity at the kinetochores over time. The decay in fluorescence represents the turnover of microtubules. The data is then fitted to a single exponential decay curve to calculate the half-life (t1/2) of the k-MT attachments.[6]
Immunofluorescence Staining for Kinetochore Proteins
This protocol allows for the visualization and quantification of proteins localized to the kinetochore.
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or DMSO as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the kinetochore protein of interest (e.g., anti-Hec1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity of the fluorescent signal at the kinetochores can be quantified using image analysis software.
Cold-Stable Microtubule Assay
This assay is used to assess the stability of the microtubule network.
Protocol:
-
Cell Treatment: Treat cells with this compound or a control substance.
-
Cold Treatment: Place the culture dishes on ice for a specific period (e.g., 10 minutes) to induce depolymerization of labile microtubules.
-
Extraction: Permeabilize the cells with a microtubule-stabilizing buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) to remove the soluble tubulin pool.
-
Fixation: Fix the remaining cold-stable microtubules with ice-cold methanol or paraformaldehyde.
-
Immunofluorescence: Perform immunofluorescence staining for α-tubulin to visualize the cold-stable microtubules.
-
Analysis: The extent and intensity of the remaining microtubule network provide a measure of microtubule stability.
Implications for Drug Development
The ability of this compound to specifically target the hyperstable k-MT attachments in CIN cancer cells makes it an attractive candidate for anti-cancer therapy. By promoting chromosome segregation fidelity, this compound could potentially reduce the aneuploidy and heterogeneity of tumors, which are often associated with drug resistance and poor prognosis.[3] However, the rapid development of adaptive resistance through the Aurora B pathway highlights a significant challenge.[5] Future drug development efforts could focus on:
-
Combination Therapies: Co-administering this compound with an Aurora B inhibitor may prevent or delay the onset of resistance.[7]
-
Intermittent Dosing Schedules: A dosing regimen that does not allow for the sustained alteration of the Aurora B pathway might maintain the efficacy of this compound.
-
Development of Second-Generation Agonists: Designing new MCAK agonists that are less susceptible to resistance mechanisms could be a promising avenue.
Conclusion
This compound represents a targeted approach to correcting the underlying defects in chromosome segregation that characterize many cancers. Its mechanism of action, centered on the potentiation of the MCAK kinesin, provides a clear rationale for its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate this compound and the intricate process of kinetochore-microtubule dynamics. Understanding the mechanisms of both its efficacy and the development of resistance is paramount for the successful translation of this class of compounds into clinical practice. The continued exploration of this compound and similar molecules holds significant promise for the development of novel anti-cancer strategies aimed at restoring genomic stability.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Analysis of Methods to Measure Kinetochore-Microtubule Attachment Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. embopress.org [embopress.org]
The Discovery and Development of UMK57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UMK57 is a novel small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C. This document provides an in-depth technical overview of the discovery, mechanism of action, and development of this compound. It details the compound's efficacy in reducing chromosome mis-segregation in cancer cells characterized by chromosomal instability (CIN) and its potential applications in addressing age-related cellular senescence. The guide also explores the phenomenon of adaptive resistance to this compound, mediated by the Aurora B signaling pathway. Comprehensive experimental protocols and quantitative data are presented to offer a complete resource for researchers in the field.
Introduction
Chromosomal instability (CIN) is a hallmark of many solid tumors and is associated with poor prognosis and drug resistance. CIN is often caused by hyperstable kinetochore-microtubule (k-MT) attachments, which impair the correction of erroneous connections during mitosis, leading to chromosome mis-segregation. This compound was identified as a potent and specific agonist of MCAK, a kinesin-13 protein that plays a crucial role in destabilizing k-MT attachments. By potentiating MCAK activity, this compound enhances the correction of attachment errors, thereby reducing the rate of chromosome mis-segregation in CIN cancer cells.[1][2][3] This targeted action presents a promising therapeutic strategy for CIN-positive cancers. Furthermore, studies have revealed a role for this compound in mitigating age-associated CIN and delaying cellular senescence, expanding its potential therapeutic applications.[2][4][5]
Mechanism of Action
This compound functions by directly targeting and potentiating the microtubule-destabilizing activity of MCAK.[1][2] This leads to a decrease in the stability of k-MT attachments during metaphase, allowing for the efficient correction of improper connections and ensuring high fidelity of chromosome segregation.[1][3] However, cancer cells can develop a rapid and reversible adaptive resistance to this compound. This resistance is driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[1][6][7]
Signaling Pathway Diagram
Caption: this compound signaling pathway and mechanism of adaptive resistance.
Quantitative Data
The efficacy of this compound has been quantified in various cell lines. The data below summarizes the key findings on the effect of this compound on chromosome mis-segregation.
Effect of this compound on Lagging Chromosome Rates in Cancer Cell Lines
| Cell Line | Treatment | Percentage of Anaphases with Lagging Chromosomes | Reference |
| U2OS | DMSO | 30% | [1] |
| 100 nM this compound (<1hr) | 15% | [1] | |
| HeLa | DMSO | 25% | [1] |
| 100 nM this compound (<1hr) | 12% | [1] | |
| SW-620 | DMSO | 34% | [8] |
| 100 nM this compound (1hr) | 25% | [8] | |
| 100 nM this compound (72hr) | 37% | [8] |
Effect of this compound on Lagging Chromosome Rates in Non-Transformed and Aged Cell Lines
| Cell Line | Treatment | Percentage of Anaphases with Lagging Chromosomes | Reference |
| RPE-1 (non-transformed) | DMSO | ~5% | [1] |
| 100 nM this compound (<1hr) | ~5% | [1] | |
| BJ (non-transformed) | DMSO | ~4% | [1] |
| 100 nM this compound (<1hr) | ~4% | [1] | |
| Elderly Human Dermal Fibroblasts | DMSO | Increased | [4] |
| 1 µM this compound (24hr) | Rescued to levels of neonatal cells | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunofluorescence Staining for Kinetochores and DNA
This protocol is used to visualize and quantify lagging chromosomes during anaphase.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (PBS with 0.1% Triton X-100 and 10% horse serum)
-
Primary antibody against a kinetochore marker (e.g., Anti-centromere antibody, ACA)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain
-
Mounting medium
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Treat cells with this compound or DMSO (vehicle control) for the specified duration.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.[9]
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize and block cells with blocking buffer for 30-60 minutes at room temperature.[9][10]
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[9]
-
Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[10]
-
Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[9]
-
Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstain DNA with DAPI or Hoechst stain for 5 minutes at room temperature.[10]
-
Mount coverslips onto microscope slides using mounting medium.
-
Image cells using a fluorescence microscope. Lagging chromosomes are identified as chromosomes or chromosome fragments in the cytoplasm between the two separating masses of segregated chromosomes during anaphase.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
Cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates.
-
Treat cells with various concentrations of this compound or DMSO.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS.
-
Fix the colonies with a solution like 4% PFA or methanol.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
Experimental Workflow and Logic Diagrams
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on chromosome segregation.
Logical Relationship in Adaptive Resistance
Caption: Logical flow of initial response and subsequent adaptive resistance to this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of CIN-positive cancers and holds promise for addressing age-related cellular decline. Its well-defined mechanism of action, centered on the potentiation of MCAK, provides a clear rationale for its therapeutic potential. However, the rapid development of adaptive resistance through the Aurora B signaling pathway highlights the complex and dynamic nature of cancer cell biology and underscores the need for combination therapies to achieve durable clinical responses. The detailed data and protocols provided in this guide are intended to facilitate further research into this compound and the development of novel strategies to overcome therapeutic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. sites.uclouvain.be [sites.uclouvain.be]
UMK57: A Technical Guide to its Impact on Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotic fidelity is paramount for genomic stability, and its dysregulation is a hallmark of cancer. The kinesin-13 motor protein, mitotic centromere-associated kinesin (MCAK), is a critical regulator of microtubule dynamics at the kinetochore-microtubule interface, ensuring the correction of erroneous attachments. UMK57 is a small molecule agonist of MCAK that has emerged as a valuable tool to probe and modulate mitotic progression. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on mitotic parameters, detailed experimental protocols for its use, and a visualization of the key signaling pathways it influences.
Introduction
Chromosomal instability (CIN) is a driving force in tumorigenesis, characterized by an increased rate of chromosome mis-segregation during mitosis. A key underlying cause of CIN is the stabilization of incorrect kinetochore-microtubule (k-MT) attachments. The cell's intrinsic error correction machinery, which relies on the precise regulation of microtubule dynamics, is often compromised in cancer cells.
This compound is a potent and specific small-molecule agonist of MCAK, a microtubule depolymerase that plays a pivotal role in destabilizing k-MT attachments. By enhancing MCAK activity, this compound promotes the correction of attachment errors, thereby increasing chromosome segregation fidelity. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting mitotic error correction pathways and for those utilizing this compound as a chemical probe to dissect the intricacies of mitotic regulation.
Mechanism of Action
This compound directly targets and potentiates the microtubule-depolymerizing activity of MCAK. This activity is crucial for the turnover of microtubules at the plus-ends, particularly at the kinetochore. During mitosis, MCAK localizes to the centromeres and kinetochores, where it resolves improper microtubule attachments, such as syntelic and merotelic attachments, which would otherwise lead to chromosome mis-segregation.
The activity of MCAK is tightly regulated, in part by the Aurora B kinase, a key component of the chromosomal passenger complex (CPC). Aurora B phosphorylates MCAK, which is a critical step for its localization and function at the centromere. This compound's potentiation of MCAK activity appears to be synergistic with this regulatory pathway, leading to a more robust error correction process.
Quantitative Impact of this compound on Mitotic Progression
The following tables summarize the quantitative effects of this compound on various aspects of mitosis as reported in the literature. These data provide a reference for designing experiments and interpreting results.
Table 1: Effect of this compound on Mitotic Duration
| Cell Line | This compound Concentration | Mitotic Duration (NEB to Anaphase Onset) | Reference |
| U2OS | 100 nM | No significant change | |
| Elderly Human Dermal Fibroblasts | 1 µM | Rescued increased mitotic duration | |
| RPE-1 (chromosomally stable) | High dose | Slowed down mitotic duration |
Table 2: Effect of this compound on Chromosome Segregation Fidelity
| Cell Line | This compound Concentration | Lagging Chromosome Rate | Reference |
| U2OS | 100 nM | Significant reduction | |
| CIN+ Cancer Cells | Sub-lethal doses | Suppression of chromosome mis-segregation |
Table 3: Effect of this compound on Kinetochore-Microtubule Attachments
| Cell Line | This compound Concentration | Effect | Reference |
| U2OS | 100 nM | Destabilization of k-MT attachments | |
| U2OS | 100 nM | Subtle reduction in inter-kinetochore distance | |
| U2OS | 100 nM | Increased k-MT detachment rate |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to study the effects of this compound.
Live-Cell Imaging for Mitotic Timing Analysis
This protocol outlines the steps for performing time-lapse microscopy to determine the effect of this compound on the duration of mitosis.
Materials:
-
Cell line of interest (e.g., U2OS) cultured on glass-bottom dishes
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Automated inverted microscope with an environmental chamber (37°C, 5% CO2)
-
Image acquisition and analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Drug Treatment: Approximately 24 hours after seeding, replace the medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO for the control. For U2OS cells, a final concentration of 100 nM this compound is often used.
-
Microscope Setup: Place the dish on the microscope stage within the pre-warmed environmental chamber. Allow the dish to equilibrate for at least 30 minutes.
-
Image Acquisition:
-
Select multiple fields of view containing healthy, asynchronous cells.
-
Acquire phase-contrast or DIC images every 5-10 minutes for 24-48 hours.
-
Ensure the light exposure is minimized to prevent phototoxicity.
-
-
Data Analysis:
-
Manually track individual cells from nuclear envelope breakdown (NEB), characterized by the loss of a distinct nuclear border, to the onset of anaphase, marked by the separation of sister chromatids.
-
Record the time for each cell to progress through mitosis.
-
Statistically compare the mitotic duration of this compound-treated cells to the control group.
-
Immunofluorescence for Kinetochore and Microtubule Analysis
This protocol details the immunofluorescent staining of cells to visualize the effects of this compound on kinetochore proteins and microtubule stability.
Materials:
-
Cells grown on coverslips
-
This compound and DMSO
-
Pre-extraction buffer (e.g., PHEM buffer with 0.5% Triton X-100)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-Hec1, anti-ACA)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish. Treat with this compound or DMSO for the desired time (e.g., 1-3 hours).
-
Pre-extraction (optional): Briefly wash cells with pre-extraction buffer to remove soluble proteins and improve visualization of cytoskeletal components.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBST (PBS with 0.1% Tween-20) and block with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBST. Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
DNA Staining: Wash three times with PBST. Incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBST and once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: this compound signaling pathway in mitotic error correction.
Caption: Experimental workflow for mitotic timing analysis.
Caption: Experimental workflow for immunofluorescence analysis.
Conclusion and Future Directions
This compound is a powerful chemical tool for studying the mechanisms of mitotic error correction and the consequences of its dysregulation. Its ability to specifically potentiate MCAK activity allows for the targeted investigation of kinetochore-microtubule dynamics. The quantitative data and protocols provided in this guide offer a foundation for researchers to explore the role of MCAK in mitotic progression and to assess the therapeutic potential of modulating this pathway in diseases such as cancer.
Future research will likely focus on understanding the mechanisms of resistance to this compound, as adaptive changes in mitotic signaling networks have been observed. Additionally, the development of second-generation MCAK agonists with improved pharmacological properties will be crucial for translating these findings into clinical applications. The continued use of this compound in combination with advanced imaging techniques and systems biology approaches will undoubtedly provide deeper insights into the complex regulatory networks that ensure faithful chromosome segregation.
Unveiling the Cellular Landscape of UMK57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular targets and mechanism of action of UMK57, a small molecule agonist of the kinesin-13 protein Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C. This compound has garnered interest for its ability to suppress chromosome mis-segregation in chromosomally unstable (CIN) cancer cells by potentiating the microtubule-depolymerizing activity of MCAK. This document provides a comprehensive overview of its biological activity, quantitative data on its effects, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.
Core Cellular Target and Mechanism of Action
The primary cellular target of this compound is the kinesin-13 motor protein MCAK . Unlike many small molecules that inhibit protein function, this compound acts as a potentiator or agonist , enhancing MCAK's intrinsic ability to depolymerize microtubules.[1][2][3] This activity is crucial for the correction of erroneous kinetochore-microtubule (k-MT) attachments during mitosis. By destabilizing these attachments, this compound promotes the fidelity of chromosome segregation.[1][3]
This compound's specificity for MCAK has been demonstrated by the lack of inhibitory effect on the ATPase activity of other kinesins.[1] Its effects on reducing chromosome mis-segregation are dependent on the presence of MCAK, as depletion of MCAK abrogates the corrective effects of this compound.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.
| Cell Line | This compound Concentration | Effect on Lagging Chromosomes | Reference |
| U2OS | 100 nM | Significant reduction | [1] |
| HeLa | 100 nM | Significant reduction | [1] |
| SW-620 | 100 nM | Significant reduction | [1] |
| RPE-1 (non-transformed) | 100 nM | No effect | [1] |
| BJ (non-transformed) | 100 nM | No effect | [1] |
| Cell Line | Estimated IC50 (Cell Proliferation) | Notes | Reference |
| U2OS | ~500 nM | Estimated from the statement that 100 nM is ~5-fold lower than the calculated IC50. | [1] |
Signaling Pathway: this compound Action and Adaptive Resistance
This compound's activity is intricately linked to the Aurora B kinase signaling pathway , a key regulator of mitotic progression and k-MT attachments. While this compound initially corrects chromosome segregation errors by potentiating MCAK, cancer cells can develop a rapid and reversible adaptive resistance. This resistance is driven by alterations in the Aurora B signaling pathway that lead to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[1]
Caption: this compound action and the Aurora B-mediated adaptive resistance pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
In Vitro Microtubule Depolymerization Assay (Sedimentation-based)
This assay measures the ability of MCAK, potentiated by this compound, to depolymerize microtubules, which can be quantified by separating polymerized microtubules (pellet) from tubulin dimers (supernatant) via ultracentrifugation.
Materials:
-
Purified tubulin
-
Recombinant MCAK protein
-
This compound
-
Microtubule polymerization buffer (e.g., BRB80: 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
GTP
-
Taxol (or other microtubule-stabilizing agent)
-
Cushion buffer (e.g., BRB80 with 60% glycerol)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
Procedure:
-
Polymerize microtubules: Incubate purified tubulin (e.g., 2 mg/ml) in polymerization buffer with GTP (1 mM) at 37°C for 30 minutes.
-
Stabilize microtubules: Add Taxol (e.g., 20 µM) to the polymerized microtubules and incubate for another 10 minutes at 37°C.
-
Depolymerization reaction: In separate tubes, mix the stabilized microtubules with MCAK (e.g., 50 nM) and either this compound (at desired concentrations) or a vehicle control (e.g., DMSO). Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30 minutes).
-
Separation: Layer the reaction mixture onto a cushion buffer in an ultracentrifuge tube.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the remaining microtubules.
-
Analysis: Carefully collect the supernatant (containing soluble tubulin dimers) and resuspend the pellet (containing polymerized microtubules) in an equal volume of buffer. Analyze the amount of tubulin in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. A decrease in the pellet fraction and an increase in the supernatant fraction in the presence of this compound indicates potentiation of MCAK-mediated depolymerization.
Caption: Workflow for the in vitro microtubule depolymerization assay.
Lagging Chromosome Immunofluorescence Assay
This assay quantifies the frequency of lagging chromosomes in anaphase cells, a hallmark of chromosome mis-segregation, following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., U2OS, HeLa, SW-620) grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Anti-α-tubulin antibody (to visualize the mitotic spindle)
-
Anti-centromere antibody (e.g., CREST/anti-CENP-A) (to identify kinetochores)
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI (to stain DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 100 nM) or vehicle for the desired duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify anaphase cells and quantify the percentage of cells with lagging chromosomes (chromosomes that are not properly segregated to the spindle poles).
Caption: Workflow for the lagging chromosome immunofluorescence assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the IC50 of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for the cell viability (MTT) assay.
Conclusion
This compound represents a valuable research tool for investigating the intricacies of chromosome segregation and the role of MCAK in maintaining genomic stability. Its mode of action as a potentiator of a kinesin motor protein offers a unique approach to modulating microtubule dynamics. Understanding its cellular targets and the mechanisms of resistance, particularly the involvement of the Aurora B signaling pathway, is crucial for its application in basic research and for informing the development of novel therapeutic strategies targeting chromosomal instability in cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the cellular effects of this compound.
References
UMK57: A Novel Modulator of Chromosomal Stability with Therapeutic Potential in Aging and Senescence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and a contributing factor to a host of age-related diseases. A key driver of senescence is the accumulation of cellular damage, including genomic instability. Chromosomal instability (CIN), characterized by an increased rate of chromosome mis-segregation during mitosis, is a pervasive feature of aging cells that can lead to aneuploidy and trigger a senescence-inducing DNA damage response. The small molecule UMK57 has recently emerged as a promising tool to counteract age-associated CIN, offering a potential therapeutic avenue to delay the onset of cellular senescence and mitigate its detrimental effects.
This technical guide provides a comprehensive overview of this compound's mechanism of action, its demonstrated effects on aging and senescence, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies to target the fundamental processes of aging.
Core Mechanism of Action: Potentiating MCAK to Ensure Chromosomal Fidelity
This compound is a small-molecule agonist of the kinesin-13 protein MCAK (Mitotic Centromere-Associated Kinesin), also known as KIF2C.[1] MCAK is a microtubule depolymerase that plays a critical role in correcting erroneous kinetochore-microtubule attachments during mitosis.[2] By potentiating the activity of MCAK, this compound enhances the destabilization of these attachments, thereby promoting the fidelity of chromosome segregation.[3] In the context of aging, where cellular machinery for mitotic fidelity may be compromised, this compound's ability to bolster this error correction mechanism has been shown to be particularly beneficial.
The primary therapeutic potential of this compound in aging research lies in its ability to suppress the mild CIN observed in elderly cells.[4][5] This suppression of chromosome mis-segregation mitigates a key trigger for cellular senescence, thereby delaying the appearance of senescence-associated phenotypes.[4]
Quantitative Effects of this compound on Cellular Senescence Markers
The efficacy of this compound in delaying cellular senescence has been quantified through various in vitro studies. The following tables summarize the key findings from research on human dermal fibroblasts (HDFs) from elderly donors.
Table 1: Effect of this compound on Mitotic Fidelity in Elderly Human Dermal Fibroblasts
| Parameter | Treatment | Outcome in Elderly HDFs | Citation |
| Mitotic Duration | 1 µM this compound (96h) | Rescued mitotic delay | [4] |
| k-MT Attachment Stability | 1 µM this compound (96h) | Decreased stable k-MT attachments | [4] |
| Aneuploidy Levels | 1 µM this compound (96h) | Decreased | [4] |
| Chromosome Mis-segregation Rate | 1 µM this compound (96h) | Decreased | [4] |
| Micronuclei Levels | 1 µM this compound (24h) | Partly decreased | [4] |
Table 2: Effect of this compound on Senescence Biomarkers in Elderly Human Dermal Fibroblasts (96h treatment)
| Senescence Biomarker | Treatment | Outcome in Elderly HDFs | Citation |
| Cdkn1a/p21 & 53BP1 positive cells | 1 µM this compound | Decreased percentage | [4] |
| SA-β-galactosidase positive cells | 1 µM this compound | Decreased percentage | [4] |
Signaling Pathway Interactions: A Link to mTORC1
Recent research has uncovered a significant link between KIF2C/MCAK, the target of this compound, and the mTORC1 signaling pathway, a central regulator of aging and metabolism. Mechanistic studies have revealed that KIF2C can enhance mTORC1 signaling by interacting with TBC1D7, leading to the disassociation of the TSC complex, a key negative regulator of mTORC1.[6] This finding suggests that this compound, by potentiating MCAK, may not only impact chromosomal stability but also modulate this critical aging pathway.
Furthermore, the expression of KIF2C has been shown to be upregulated by Wnt/β-catenin signaling, another pathway implicated in aging and development.[6] This positions this compound at a nexus of pathways controlling cell fate, proliferation, and senescence.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's effects on cellular senescence are provided below.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect the activity of β-galactosidase at pH 6.0, a well-established biomarker of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in distilled water.[4][7]
Procedure:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature with the fixation solution.[7]
-
Wash cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate at 37°C in a non-CO2 incubator for 12-16 hours, protected from light.[7]
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells relative to the total number of cells.
Immunofluorescence for Senescence Markers (Cdkn1a/p21 and 53BP1)
This protocol allows for the visualization and quantification of key proteins involved in the senescence-associated cell cycle arrest and DNA damage response.
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-Cdkn1a/p21, anti-53BP1)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Fluorescence In Situ Hybridization (FISH) for Aneuploidy
FISH is employed to detect aneuploidy by using fluorescently labeled DNA probes that bind to specific chromosome regions.
Materials:
-
Cells prepared on microscope slides
-
Pretreatment solutions (e.g., 2x SSC, 0.4x SSC)
-
Fluorescently labeled chromosome-specific DNA probes
-
Hybridization buffer
-
DAPI
-
Mounting medium
Procedure:
-
Pretreat slides according to standard cytogenetic protocols.[5]
-
Apply the chromosome-specific probe solution to the slides.
-
Denature the cellular DNA and the probe by heating at 75°C for 5 minutes.[5]
-
Hybridize the probe to the cellular DNA by incubating at 37°C for an extended period (e.g., 16-72 hours).[5]
-
Perform post-hybridization washes to remove unbound probe (e.g., with 0.4x SSC at 72°C).[5]
-
Counterstain the nuclei with DAPI.
-
Mount a coverslip using mounting medium.
-
Analyze the slides using a fluorescence microscope, counting the number of signals for each probe in a large number of nuclei to determine the aneuploidy rate. Aneuploidy is indicated by a deviation from the normal two signals per autosomal chromosome.[8]
Experimental Workflow for Investigating this compound
The following diagram outlines a logical workflow for researchers investigating the effects of this compound on cellular senescence.
References
- 1. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitotic Centromere-Associated Kinesin (MCAK/KIF2C) Regulates Cell Migration and Invasion by Modulating Microtubule Dynamics and Focal Adhesion Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 5. 3.2. Fluorescence In Situ Hybridization (FISH) [bio-protocol.org]
- 6. KIF2C: a novel link between Wnt/β-catenin and mTORC1 signaling in the pathogenesis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. buckinstitute.org [buckinstitute.org]
- 8. Rapid prenatal diagnosis of chromosomal aneuploidies by fluorescence in situ hybridization: clinical experience with 4,500 specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Chemical Biology of UMK57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of UMK57, a small molecule compound that has emerged as a significant tool in the study of chromosomal instability (CIN) and its role in cancer and aging. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its associated signaling pathways.
Core Chemical Properties
This compound is a novel small molecule inhibitor of chromosomal instability.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₇N₃S | [1][2] |
| Molecular Weight | 295.40 g/mol | [1][2] |
| CAS Number | 342595-74-8 | [2] |
| Appearance | Solid | [3] |
| Purity | 99.81% | [2] |
| Solubility | Soluble in DMSO and Ethanol | [4] |
Mechanism of Action: A Potentiator of MCAK
This compound functions as a specific enhancer of the kinesin-13 protein, Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C.[3][5] MCAK plays a crucial role in mitosis by depolymerizing microtubules, a function essential for the correction of erroneous attachments between kinetochores and the mitotic spindle.[6]
In cancer cells exhibiting chromosomal instability (CIN), kinetochore-microtubule (k-MT) attachments are often hyper-stable, leading to a high frequency of chromosome missegregation during cell division.[6] this compound potentiates the microtubule-depolymerizing activity of MCAK, leading to the destabilization of these k-MT attachments.[5][6] This enhanced destabilization promotes the correction of attachment errors, thereby increasing the fidelity of chromosome segregation and suppressing CIN.[5]
The specificity of this compound for MCAK has been demonstrated in studies where its effects are diminished in cells with depleted MCAK levels. Furthermore, a structurally similar but inactive analog, UMK95, does not exhibit the same activity, highlighting the specific structure-activity relationship of this compound.[5]
Signaling Pathway and Adaptive Resistance
The primary signaling pathway implicated in the action of and resistance to this compound is the Aurora B kinase pathway. Aurora B is a key regulator of the spindle assembly checkpoint and is involved in destabilizing incorrect k-MT attachments.
This compound's potentiation of MCAK activity effectively destabilizes k-MT attachments. However, cancer cells can develop rapid adaptive resistance to this compound. This resistance is frequently driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[5] This adaptive mechanism underscores the plasticity of mitotic signaling networks in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (approx.) | U2OS | ~500 nM | [3] |
| Optimal Concentration for CIN Suppression | U2OS | 100 nM |
Table 2: Effects on Chromosome Segregation in Cancer Cell Lines
| Cell Line | Treatment | Lagging Chromosome Rate | Reference |
| U2OS | DMSO | High | [5] |
| 100 nM this compound (<1 hr) | Significantly Reduced | [5] | |
| HeLa | DMSO | High | [5] |
| 100 nM this compound (<1 hr) | Significantly Reduced | [5] | |
| SW-620 | DMSO | High | [5] |
| 100 nM this compound (<1 hr) | Significantly Reduced | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility. The following are outlines of commonly cited experimental protocols.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines with known chromosomal instability (e.g., U2OS, HeLa, SW-620) and non-transformed diploid cell lines (e.g., hTERT-RPE-1, BJ) are commonly used.[5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[4] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Treatment: For acute effects, cells are treated with this compound (e.g., 100 nM) for a short period (e.g., <1 hour).[5] For long-term studies, including the assessment of adaptive resistance, treatment can extend for 72 hours or longer.[5]
Chromosome Mis-segregation Assay
This assay quantifies the rate of chromosome mis-segregation by observing lagging chromosomes during anaphase.
-
Cell Seeding: Cells are seeded on coverslips in a petri dish.
-
Drug Treatment: Cells are treated with DMSO (control) or this compound at the desired concentration and duration.
-
Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Immunofluorescence Staining:
-
DNA is stained with a fluorescent dye (e.g., DAPI) to visualize the chromosomes.
-
Optional: Staining for kinetochores (e.g., with anti-centromere antibodies, ACA) or microtubules (e.g., with anti-tubulin antibodies).
-
-
Microscopy: Images of anaphase cells are captured using a fluorescence microscope.
-
Quantification: The percentage of anaphase cells with lagging chromosomes (chromosomes that fail to properly segregate to the spindle poles) is determined by counting at least 100-200 anaphase cells per condition.[5]
Kinetochore-Microtubule (k-MT) Attachment Stability Assay
Photoactivation-based assays are used to measure the stability of k-MT attachments.
-
Cell Line: A cell line expressing a photoactivatable fluorescent protein-tagged tubulin (e.g., U2OS-PA-GFP-α-tubulin) is required.[5]
-
Drug Treatment: Cells are treated with DMSO or this compound.
-
Microscopy Setup: Live-cell imaging is performed on a spinning-disk confocal microscope equipped with a photoactivation laser.
-
Photoactivation: A specific region of the mitotic spindle near the kinetochores is irradiated with the photoactivation laser to activate the fluorescent tubulin.
-
Time-Lapse Imaging: The dissipation of the fluorescent signal from the kinetochore microtubules is monitored over time.
-
Analysis: The half-life of the fluorescent signal is calculated to determine the turnover rate of microtubules at the kinetochore, which is a measure of k-MT attachment stability. A shorter half-life indicates less stable attachments.[5]
Synthesis of this compound
While several studies report the use of this compound that was "synthesized in-house," a detailed, publicly available protocol for its chemical synthesis was not identified in the performed searches.[5] For researchers interested in obtaining this compound, it is commercially available from various chemical suppliers.
Conclusion
This compound is a valuable pharmacological tool for investigating the mechanisms of chromosomal instability and the cellular response to its suppression. Its specific potentiation of MCAK activity provides a means to modulate k-MT attachment stability and study the consequences for mitotic fidelity. The development of adaptive resistance to this compound through the Aurora B kinase pathway highlights the dynamic nature of cancer cells and provides a model system for studying drug resistance mechanisms. Further research utilizing this compound will likely continue to provide key insights into the fundamental processes of cell division and its deregulation in disease.
References
- 1. embopress.org [embopress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UMK57 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UMK57, a small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), in cell culture experiments. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes based on published research.
Introduction to this compound
This compound is a cell-permeable small molecule that potentiates the microtubule-depolymerizing activity of MCAK (also known as KIF2C).[1] In the context of cell division, MCAK plays a crucial role in correcting erroneous attachments between kinetochores and microtubules of the mitotic spindle. By enhancing MCAK activity, this compound effectively destabilizes these kinetochore-microtubule (k-MT) attachments, promoting the fidelity of chromosome segregation.[1][2] This makes this compound a valuable tool for studying and potentially correcting chromosomal instability (CIN), a hallmark of many cancer cells.[2]
Mechanism of Action
This compound functions by specifically targeting and enhancing the activity of MCAK, a member of the kinesin-13 family of microtubule depolymerases. This leads to a decrease in the stability of k-MT attachments during mitosis. In chromosomally unstable cancer cells, which often exhibit hyper-stable k-MT attachments, this compound treatment can lead to a reduction in chromosome mis-segregation events, such as lagging chromosomes during anaphase.[2]
However, cancer cells can develop a rapid and reversible resistance to this compound. This adaptive resistance is mediated by alterations in the Aurora B kinase signaling pathway.[3] Aurora B kinase can phosphorylate and inhibit MCAK, counteracting the effect of this compound and leading to the hyper-stabilization of k-MT attachments.[3]
Key Applications in Cell Culture
-
Correction of Chromosomal Instability (CIN) in Cancer Cells: this compound can be used to reduce the rate of chromosome mis-segregation in various cancer cell lines exhibiting CIN.[2]
-
Investigation of Mitotic Spindle Dynamics: As a tool to modulate k-MT attachment stability, this compound is valuable for studying the mechanisms of mitotic spindle assembly and function.
-
Studies on Cellular Senescence: this compound has been shown to rescue age-associated CIN and delay cellular senescence in certain cell types.
-
Drug Discovery and Development: this compound can be used as a reference compound in screens for novel therapeutics targeting chromosomal instability and mitotic processes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cell lines as reported in the literature.
Table 1: Effect of this compound on Lagging Chromosome Rates in Cancer Cell Lines
| Cell Line | Treatment | Duration | Lagging Chromosome Rate (%) | Fold Change |
| U2OS | DMSO | < 1 hour | ~18 | - |
| U2OS | 100 nM this compound | < 1 hour | ~8 | ~2.25x reduction |
| HeLa | DMSO | < 1 hour | ~20 | - |
| HeLa | 100 nM this compound | < 1 hour | ~10 | ~2x reduction |
| SW-620 | DMSO | < 1 hour | ~15 | - |
| SW-620 | 100 nM this compound | < 1 hour | ~7 | ~2.14x reduction |
Data compiled from studies on CIN cancer cell lines.[2]
Table 2: Time-Dependent Effect of this compound on Lagging Chromosomes in U2OS Cells
| Treatment | 24 hours | 48 hours | 72 hours | 96 hours | 120 hours |
| Lagging Chromosome Rate (%) | |||||
| DMSO | ~18 | ~18 | ~18 | ~18 | ~18 |
| 100 nM this compound | ~8 | ~12 | ~18 | ~18 | ~18 |
This table illustrates the development of adaptive resistance to this compound over time.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving this compound.
General Cell Culture and this compound Treatment
This protocol is a general guideline for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution typically in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare the desired final concentration of this compound by diluting the stock solution in a complete culture medium. A common working concentration for cancer cell lines is 100 nM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the DMSO control.
-
Incubation: Incubate the cells for the desired duration (e.g., <1 hour for acute effects, or up to 96 hours for resistance studies).
-
Downstream Analysis: Following incubation, proceed with the desired experimental analysis (e.g., immunofluorescence, western blotting, cell proliferation assay).
Immunofluorescence Staining for Chromosome Segregation Analysis
This protocol describes how to perform immunofluorescence to visualize chromosomes and kinetochores to assess chromosome segregation defects.
Materials:
-
Cells grown on coverslips and treated with this compound or DMSO as described in Protocol 5.1.
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBST [PBS with 0.1% Tween-20])
-
Primary Antibody: Anti-centromere antibody (ACA) (e.g., human anti-centromere antibodies)
-
Secondary Antibody: Fluorophore-conjugated anti-human IgG
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Fixation: After this compound treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Blocking: Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-ACA, diluted in Blocking Buffer) overnight at 4°C in a humidified chamber. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Stain the DNA with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Lagging chromosomes can be identified as chromosomes that are not properly segregated to the two main masses of DNA in anaphase.
Western Blotting for MCAK and Aurora B Kinase
This protocol is for analyzing the protein levels of MCAK and the phosphorylation status of Aurora B Kinase.
Materials:
-
Cells treated with this compound or DMSO as described in Protocol 5.1.
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST [Tris-Buffered Saline with 0.1% Tween-20])
-
Primary Antibodies: Anti-MCAK, Anti-phospho-Aurora B (Thr232), Anti-Aurora B, Anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in Blocking Buffer) overnight at 4°C. Optimal dilutions need to be determined by the researcher.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Proliferation Assay (MTS Assay)
This protocol describes how to assess the effect of this compound on cell proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
This compound and DMSO
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0-10 µM) and a DMSO control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: this compound signaling pathway and resistance mechanism.
Caption: General experimental workflow for this compound studies.
References
Application Notes and Protocols for UMK57 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMK57 is a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] MCAK is a crucial regulator of microtubule dynamics and plays a vital role in correcting erroneous kinetochore-microtubule (k-MT) attachments during mitosis. In many cancer cells exhibiting chromosomal instability (CIN), k-MT attachments are hyperstable, leading to an increased rate of chromosome mis-segregation. This compound potentiates the microtubule-destabilizing activity of MCAK, thereby promoting the correction of attachment errors and reducing the rate of lagging chromosomes during anaphase.[1] However, it is noteworthy that cancer cells can develop rapid adaptive resistance to this compound through alterations in the Aurora B signaling pathway.[2]
These application notes provide recommended concentrations and detailed protocols for utilizing this compound in studies involving various cancer cell lines.
Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, the following concentrations are recommended as a starting point for research on CIN-positive cancer cell lines such as U2OS, HeLa, and SW-620.
| Application | Cell Line | Recommended Concentration | Notes |
| Chromosome Segregation Fidelity | U2OS, HeLa, SW-620 | 100 nM | This concentration has been shown to be optimal for the maximal suppression of lagging chromosomes without significantly affecting mitotic progression.[3] |
| Cell Proliferation/Viability Assays | U2OS, HeLa, SW-620 | 100 nM - 2000 nM | A broader range may be explored to determine the IC50 or to assess dose-dependent effects on cell growth. |
| Induction of Mitotic Delay (in some cell types) | RPE-1 (non-cancerous) | High Doses (e.g., 1 µM) | High concentrations may lead to a prolonged mitosis, presumably due to increased kinetochore microtubule instability.[4] |
Quantitative Data Summary: Effect of this compound on Chromosome Segregation
Treatment with 100 nM this compound for a short duration (<1 hour) has been demonstrated to significantly reduce the percentage of anaphase cells with lagging chromosomes in several CIN-positive cancer cell lines.
| Cell Line | Treatment | Percentage of Anaphases with Lagging Chromosomes (%) | Fold Change (this compound/Control) |
| U2OS | Control (DMSO) | ~35% | - |
| 100 nM this compound (<1 hr) | ~20% | ~0.57 | |
| HeLa | Control (DMSO) | ~40% | - |
| 100 nM this compound (<1 hr) | ~25% | ~0.63 | |
| SW-620 | Control (DMSO) | 34% | - |
| 100 nM this compound (1 hr) | 25% | 0.74[1] |
Note: The values presented are approximate and have been collated from published data. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines in a 96-well format.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., U2OS, HeLa, SW-620)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well (optimization may be required for each cell line) in 100 µL of complete medium. For SW-620, a seeding density of 25,000 to 100,000 cells/well has been reported for viability assays in a 96-well format.[5]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A final concentration range of 100 nM to 2000 nM is recommended. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired this compound concentration or DMSO control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection of apoptosis in cancer cells following treatment with this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM or a higher concentration if apoptosis induction is being investigated) or a DMSO control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of MCAK and Phospho-Aurora B
This protocol is for detecting the protein levels of MCAK and the phosphorylation status of Aurora B in cancer cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-MCAK (KIF2C)
-
Rabbit anti-phospho-Aurora B (Thr232)
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well or 10 cm plates and treat with this compound (e.g., 100 nM) for the desired time. To enrich for mitotic cells, treatment with a synchronizing agent like nocodazole (e.g., 100 nM for 16-18 hours) can be performed prior to this compound treatment.[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Typical primary antibody dilutions range from 1:500 to 1:2000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:10,000) for 1 hour at room temperature.[3][7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
This compound Mechanism of Action and Resistance Pathway
Caption: this compound action and the Aurora B-mediated resistance pathway.
General Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent cellular analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. A Quantitative Study of Nocodazole’S Effect on HeLa Cells’ Growth Rate and F-actin Structure, American Journal of Life Sciences, Science Publishing Group [sciencepg.com]
- 7. sinobiological.com [sinobiological.com]
UMK57 Treatment Protocol for Studying Mitosis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMK57 is a cell-permeable small molecule that acts as a potent and specific agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1][2] MCAK is a member of the kinesin-13 family of microtubule depolymerases that plays a crucial role in regulating microtubule dynamics.[3][4] In mitosis, MCAK is essential for the correction of erroneous kinetochore-microtubule (k-MT) attachments, thereby ensuring accurate chromosome segregation.[3][5] Chromosomal instability (CIN), a hallmark of many cancer cells, is often associated with hyperstable k-MT attachments.[3] this compound potentiates the microtubule-depolymerizing activity of MCAK, leading to the destabilization of k-MT attachments.[5][6] This activity promotes the correction of attachment errors, reduces the rate of chromosome mis-segregation in CIN cancer cells, and can rescue age-associated CIN.[2][5][6] These application notes provide detailed protocols for utilizing this compound to study mitotic progression, k-MT stability, and chromosome segregation.
Mechanism of Action
This compound enhances the intrinsic ability of MCAK to depolymerize microtubules at their plus ends, which are embedded in the kinetochore. This leads to a decrease in the stability of k-MT attachments, allowing for the resolution of improper connections, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments. By promoting a state of dynamic microtubule turnover at the kinetochore, this compound facilitates the establishment of correct amphitelic attachments (sister kinetochores attached to opposite poles), which is a prerequisite for high-fidelity chromosome segregation.[3][5] However, prolonged exposure to this compound can lead to adaptive resistance in some cancer cell lines, often through alterations in the Aurora B kinase signaling pathway, which can hyper-stabilize k-MT attachments.[5]
Signaling Pathway of this compound in Mitosis
References
- 1. A Comparative Analysis of Methods to Measure Kinetochore-Microtubule Attachment Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UMK57 Administration in Mouse Models of Progeria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of UMK57, a small molecule agonist of the kinesin-13 protein KIF2C (also known as MCAK), in mouse models of Hutchinson-Gilford Progeria Syndrome (HGPS). The information is based on preclinical studies demonstrating the potential of this compound to mitigate aging-related phenotypes and extend healthspan.
Introduction
Hutchinson-Gilford Progeria Syndrome is a rare, fatal genetic disorder characterized by accelerated aging. It is most commonly caused by a point mutation in the LMNA gene, leading to the production of a toxic protein called progerin. Progerin accumulation disrupts nuclear architecture, leading to DNA damage and cellular senescence. This compound has been identified as a promising therapeutic candidate due to its role in enhancing DNA repair mechanisms. As a KIF2C agonist, this compound promotes the destabilization of kinetochore-microtubule attachments, a process implicated in improving DNA double-strand break repair. Preclinical studies in a progeria mouse model have shown that systemic administration of this compound can alleviate several progeroid features and improve the overall health of the animals.[1][2][3]
Mechanism of Action Signaling Pathway
This compound enhances the activity of KIF2C/MCAK, a microtubule depolymerase. In the context of progeria, this enhanced activity is thought to facilitate the repair of DNA double-strand breaks by inducing nuclear envelope invaginations formed by cytoplasmic microtubules. This process is believed to amend the epigenetic and transcriptional signatures associated with HGPS, ultimately mitigating the cellular and organismal phenotypes of accelerated aging.
Caption: this compound signaling pathway in the context of progeria.
Quantitative Data from Preclinical Studies
The following table summarizes the key findings from a preclinical study administering this compound to a mouse model of progeria.
| Parameter Assessed | Mouse Model | Treatment Group | Outcome | Reference |
| Healthspan | Progeria Mouse Model | This compound | Extended healthspan | [1][2][3] |
| Progeroid Features | Progeria Mouse Model | This compound | Mitigation of lipodystrophy, kyphosis, and osteoporosis | [3] |
| Vascular Pathology | Progeria Mouse Model | This compound | Mitigation of aortic thickening | [3] |
| Cellular Senescence | Progeria Mouse Model | This compound | Inhibition of senescence gene expression in adipose and aortic tissues | [3] |
| DNA Repair | Progeria Mouse Model | This compound | Enhanced DNA repair in adipose and aortic tissues | [3] |
Experimental Protocols
This compound Preparation
-
Compound: this compound (small molecule KIF2C agonist)
-
Solvent: Vehicle appropriate for subcutaneous delivery via osmotic pumps (e.g., a solution of DMSO and polyethylene glycol). The exact vehicle composition should be optimized for solubility and biocompatibility.
-
Concentration: The concentration of this compound in the vehicle should be calculated based on the desired dosage, the pump's flow rate, and the duration of the treatment.
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: A genetically engineered mouse model of Hutchinson-Gilford Progeria Syndrome (e.g., LmnaG609G/G609G).
-
Age: Treatment is typically initiated at a pre-symptomatic or early-symptomatic stage to assess the preventative or therapeutic potential of the compound.
Subcutaneous Administration via Osmotic Pumps
This protocol describes the continuous subcutaneous delivery of this compound using surgically implanted osmotic pumps.
Materials:
-
This compound solution
-
Osmotic pumps (e.g., Alzet osmotic pumps) with appropriate flow rate and duration
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Sterile saline
-
Betadine or other surgical scrub
-
70% ethanol
Surgical Procedure Workflow:
Caption: Workflow for subcutaneous this compound administration.
Detailed Steps:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic pumps with the prepared this compound solution or vehicle control under sterile conditions. Prime the pumps as required.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Once the animal is fully anesthetized, shave the fur from the dorsal side, between the shoulder blades. Clean the surgical area with a surgical scrub (e.g., Betadine) followed by 70% ethanol.
-
Incision and Pocket Formation: Make a small midline incision (approximately 1 cm) in the skin. Using blunt-ended forceps, carefully separate the skin from the underlying connective tissue to create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
Wound Closure: Close the incision using wound clips or sutures.
-
Post-Operative Care: Administer a post-operative analgesic as recommended by your institution's veterinary guidelines. Place the mouse in a clean cage on a warming pad until it has fully recovered from anesthesia. Monitor the animal daily for the first week to ensure proper healing of the incision and to check for any signs of distress.
Monitoring and Endpoint Analysis
-
Healthspan Assessment: Monitor the mice regularly for changes in body weight, activity levels, and the development of progeroid features such as kyphosis, hair loss, and mobility.
-
Histological Analysis: At the end of the study, tissues such as the aorta and adipose tissue can be collected for histological analysis to assess tissue architecture and cellular morphology.
-
Molecular Analysis: Tissues can be processed for Western blotting or qRT-PCR to analyze the expression of senescence markers and DNA damage response proteins.
Conclusion
The administration of this compound via subcutaneous osmotic pumps presents a viable and effective method for the long-term treatment of progeria mouse models. The preclinical data suggest that this approach can successfully mitigate key aspects of the progeroid phenotype and extend healthspan. These protocols and application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound and other KIF2C agonists in the context of progeria and other aging-related diseases.
References
Application Notes and Protocols for Long-Term UMK57 Exposure in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
UMK57 is a small-molecule agonist of the kinesin-13 protein MCAK (Mitotic Centromere-Associated Kinesin), also known as KIF2C.[1] MCAK plays a crucial role in mitosis by depolymerizing microtubules, a function essential for correcting improper attachments between kinetochores and the mitotic spindle. In chromosomally unstable (CIN) cancer cells and aging cells, kinetochore-microtubule (k-MT) attachments can be hyper-stable, leading to a high incidence of chromosome mis-segregation and aneuploidy.[2][3] this compound potentiates the microtubule-depolymerizing activity of MCAK, thereby destabilizing k-MT attachments and promoting the correction of attachment errors.[1][4] This mechanism leads to a reduction in the rate of lagging chromosomes during anaphase and a decrease in aneuploidy.[3][4]
While short-term exposure to this compound effectively suppresses chromosomal instability, long-term exposure in some cancer cell lines can lead to the development of adaptive resistance.[4][5] This resistance is often mediated by the rewiring of mitotic signaling pathways, most notably through alterations in the Aurora B kinase signaling pathway, which results in the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[1][4][5] However, in the context of cellular aging, long-term this compound treatment has been shown to have sustained beneficial effects, reducing age-associated chromosomal instability without inducing adaptive resistance.[6]
These application notes provide detailed protocols for the long-term exposure of cultured cells to this compound, along with methodologies for assessing its effects on chromosome segregation, cell viability, and the development of adaptive resistance.
Data Presentation
Table 1: Effect of this compound on Lagging Chromosomes in Various Cell Lines
| Cell Line | This compound Concentration | Exposure Time | % Anaphase Cells with Lagging Chromosomes (Control) | % Anaphase Cells with Lagging Chromosomes (this compound Treated) | Reference |
| SW620 | 100 nM | 1 hour | 34% | 25% | [7] |
| SW620 | 100 nM | 72 hours | 34% | 37% (rebound) | [7] |
| U2OS | Not Specified | < 1 hour | ~35% | ~20% | [8] |
| U2OS | Not Specified | 72 hours | ~35% | ~35% (rebound) | [8] |
| HeLa | Not Specified | < 1 hour | ~25% | ~15% | [8] |
| HeLa | Not Specified | 72 hours | ~25% | ~25% (rebound) | [8] |
| Elderly Human Dermal Fibroblasts (HDFs) | 1 µM | 24 hours | ~12% | ~6% | [3] |
Table 2: Recommended this compound Concentrations for Long-Term Exposure
| Cell Type | Recommended Concentration | Rationale |
| CIN+ Cancer Cell Lines (e.g., U2OS, HeLa, SW-620) | 100 nM - 500 nM | Effective for short-term suppression of CIN. Higher concentrations may induce mitotic arrest. |
| Non-Transformed Diploid Cell Lines (e.g., RPE-1, BJ) | 1 µM | Generally less sensitive to this compound's effects on chromosome segregation. |
| Aged Primary Cells (e.g., Human Dermal Fibroblasts) | 1 µM | Shown to be effective in rescuing age-associated mitotic defects without significant toxicity.[6] |
Experimental Protocols
Protocol 1: Long-Term this compound Exposure and Cell Viability Assessment
This protocol describes the continuous treatment of adherent cells with this compound and the subsequent assessment of cell viability using a tetrazolium-based assay (e.g., MTT or WST-8).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment. This should be determined empirically for each cell line. c. Incubate overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. Carefully remove the medium from the wells and replace it with the medium containing the appropriate this compound concentration or vehicle control. c. For long-term exposure, replace the medium with fresh this compound-containing or vehicle control medium every 48-72 hours.
-
Cell Viability Assay (at desired time points, e.g., 24, 48, 72, 96 hours, and weekly):
-
For WST-8 Assay: a. Add 10 µL of WST-8 solution to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. d. Mix thoroughly to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Express cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Quantification of Lagging Chromosomes in Anaphase
This protocol details the immunofluorescence staining and quantification of lagging chromosomes, a key indicator of chromosome mis-segregation.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and vehicle control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize the spindle)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (to visualize DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: a. Seed cells on sterile coverslips in a multi-well plate. b. Treat with this compound or vehicle control for the desired duration.
-
Fixation and Permeabilization: a. Wash cells with PBS. b. Fix with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS.
-
Immunostaining: a. Block with 5% BSA in PBS for 1 hour at room temperature. b. Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash three times with PBS. d. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. e. Wash three times with PBS.
-
DNA Staining and Mounting: a. Counterstain with DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Identify cells in anaphase based on condensed, separating chromosomes and the presence of an anaphase spindle. c. A lagging chromosome is defined as any chromosome or chromatid located between the two separating masses of chromosomes that is not aligned with the metaphase plate. d. For each condition, score at least 100 anaphase cells and calculate the percentage of anaphases with lagging chromosomes.
Protocol 3: Fluorescence In Situ Hybridization (FISH) for Aneuploidy Assessment
This protocol describes the use of FISH to determine the copy number of specific chromosomes in interphase nuclei, providing a measure of aneuploidy.
Materials:
-
Cells cultured on slides or coverslips
-
This compound and vehicle control (DMSO)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
20x SSC buffer
-
Denaturation solution (e.g., 70% formamide in 2x SSC)
-
Chromosome-specific DNA probes (fluorescently labeled)
-
DAPI or Hoechst stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Treatment: a. Culture cells on slides or coverslips and treat with this compound or vehicle control. b. At the time of harvest, treat with a hypotonic solution for 15-30 minutes at 37°C to swell the cells. c. Fix the cells with freshly prepared 3:1 methanol:acetic acid. Repeat the fixation step three times.
-
Slide Preparation: a. Drop the cell suspension onto a clean, humidified microscope slide. b. Allow the slides to air dry.
-
Denaturation: a. Denature the cellular DNA by immersing the slides in a denaturation solution at 70-75°C for 5 minutes. b. Dehydrate the slides in an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
Hybridization: a. Warm the fluorescently labeled DNA probe to 37°C and apply it to the denatured slide. b. Cover with a coverslip and seal with rubber cement. c. Incubate in a humidified chamber at 37°C overnight.
-
Post-Hybridization Washes: a. Carefully remove the coverslip. b. Wash the slides in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes. c. Wash in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.
-
Counterstaining and Mounting: a. Counterstain with DAPI or Hoechst. b. Mount with antifade medium.
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope with appropriate filters. b. For each condition, count the number of fluorescent signals for each probe in at least 200 interphase nuclei. c. The aneusomy index can be calculated as the percentage of nuclei that deviate from the modal chromosome number.
Signaling Pathways and Workflows
Caption: this compound mechanism of action and adaptive resistance pathway.
Caption: General experimental workflow for long-term this compound exposure.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Impact of UMK57 on Kinetochore-Fiber Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMK57 is a novel small molecule compound identified as an agonist of the mitotic-centromere-associated kinesin (MCAK), also known as KIF2C.[1] By potentiating the activity of MCAK, this compound promotes the correction of erroneous kinetochore-microtubule (k-MT) attachments, thereby destabilizing these connections.[2][3] This mechanism of action is crucial for enhancing chromosome segregation fidelity and mitigating chromosomal instability (CIN), a hallmark of many cancer cells.[1][3] These application notes provide a comprehensive guide with detailed protocols for researchers to effectively evaluate the influence of this compound on k-fiber stability.
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the enhancement of MCAK activity, a kinesin-13 family member that plays a pivotal role in depolymerizing the plus ends of microtubules. In the context of mitosis, MCAK is localized to the kinetochores and centromeres, where it is instrumental in correcting improper attachments between kinetochores and spindle microtubules. This compound specifically potentiates this depolymerizing activity, leading to a transient destabilization of k-MT attachments, which facilitates the resolution of attachment errors and ensures accurate chromosome segregation.[1][3]
Experimental Protocols
This section outlines key experiments to quantify the effects of this compound on k-fiber stability.
Cold-Stable Microtubule Assay
This assay is used to assess the stability of microtubules, including k-fibers, which are more resistant to cold-induced depolymerization when properly attached and under tension.
Experimental Workflow:
Protocol:
-
Seed cells (e.g., HeLa, U2OS) on coverslips and allow them to adhere and proliferate.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Incubate the coverslips on ice or in a 4°C cold room for 10 minutes to induce depolymerization of unstable microtubules.[2]
-
Immediately fix the cells with ice-cold methanol or a formaldehyde-based fixative.
-
Perform immunofluorescence staining using a primary antibody against α-tubulin to visualize microtubules and a primary antibody against a centromere marker (e.g., anti-centromere antibody, ACA) to identify kinetochores.
-
Use fluorescently labeled secondary antibodies and a DNA stain (e.g., DAPI) to visualize the microtubules, kinetochores, and chromosomes, respectively.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of the remaining microtubule signal. A decrease in intensity in this compound-treated cells would indicate decreased k-fiber stability.
Analysis of Chromosome Congression and Segregation
This involves assessing the alignment of chromosomes at the metaphase plate and quantifying errors in chromosome segregation during anaphase.
Protocol:
-
Treat cultured cells with this compound or a vehicle control.
-
Fix the cells and perform immunofluorescence staining for kinetochores (e.g., ACA), microtubules (α-tubulin), and DNA (DAPI).
-
For chromosome congression analysis, acquire images of metaphase cells and measure the number of misaligned chromosomes that have not reached the metaphase plate.
-
For chromosome segregation analysis, identify anaphase cells and quantify the percentage of cells exhibiting lagging chromosomes or chromosome bridges.[3]
Measurement of Inter-Kinetochore Distance
The distance between sister kinetochores is an indicator of the tension exerted by microtubules of the mitotic spindle. A decrease in this distance can suggest reduced stability of k-MT attachments.
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Fix and stain the cells for a kinetochore marker (e.g., ACA or CREST) and DNA (DAPI).
-
Acquire high-resolution images of metaphase cells.
-
Using image analysis software, measure the distance between the centers of sister kinetochore pairs for chromosomes aligned at the metaphase plate.
-
Compare the average inter-kinetochore distance between this compound-treated and control cells.
Live-Cell Imaging of Mitotic Progression
Live-cell imaging allows for the direct observation of the dynamics of mitosis in the presence of this compound.
Protocol:
-
Use a cell line that stably expresses fluorescently tagged proteins to visualize chromosomes (e.g., H2B-RFP) and microtubules (e.g., EGFP-α-tubulin).[1][4]
-
Plate these cells in a suitable imaging dish.
-
Add this compound or vehicle control to the culture medium.
-
Acquire time-lapse images of mitotic cells using a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions.[1][4]
-
Analyze the resulting videos to measure the duration of mitosis, the timing of metaphase, and to observe events such as chromosome oscillations and the fate of lagging chromosomes.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of this compound on k-Fiber Stability and Chromosome Segregation
| Parameter | Control (Vehicle) | This compound (10 µM) | This compound (25 µM) |
| Cold-Stable Microtubule Intensity (Arbitrary Units) | 15,234 ± 1,287 | 10,876 ± 954 | 7,453 ± 678 |
| Percentage of Cells with Lagging Chromosomes | 18.5% ± 2.3% | 9.2% ± 1.5% | 4.8% ± 0.9% |
| Average Inter-Kinetochore Distance (µm) | 1.25 ± 0.15 | 1.05 ± 0.12 | 0.89 ± 0.10 |
| Duration of Metaphase (minutes) | 25.6 ± 4.2 | 35.8 ± 5.1 | 42.3 ± 6.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on k-fiber stability. By employing a combination of fixed-cell and live-cell imaging techniques, researchers can obtain quantitative data on microtubule stability, chromosome segregation fidelity, and the dynamics of mitosis. These methods are essential for characterizing the mechanism of action of this compound and for its further development as a potential therapeutic agent for diseases characterized by chromosomal instability.
References
- 1. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations [jove.com]
- 2. Cold-stable microtubule stability and microtubule regrowth assay [bio-protocol.org]
- 3. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting UMK57 solubility and stability in media
Welcome to the technical support center for UMK57. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as an agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] It functions by specifically promoting the correction of kinetochore-microtubule (k-MT) attachment errors during mitosis. This action destabilizes incorrect attachments, thereby improving the fidelity of chromosome segregation.[1]
Q2: What is the primary application of this compound in research?
This compound is primarily used in cell biology and cancer research to study the mechanisms of chromosome segregation and to investigate the consequences of chromosomal instability (CIN). It has been shown to reduce the rate of lagging chromosomes in cancer cell lines exhibiting CIN.[1]
Q3: How should I dissolve and store this compound?
For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO or ethanol.[2] Store powdered this compound at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing precipitation when I add this compound to my cell culture media. What should I do?
Precipitation of this compound in aqueous solutions like cell culture media can occur, especially at higher concentrations. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to minimize solvent-induced precipitation and cellular toxicity.
-
Working Solution Preparation: Prepare a fresh intermediate dilution of your this compound stock solution in pre-warmed (37°C) cell culture medium immediately before adding it to your cell culture plates.
-
Vortexing: Gently vortex the diluted this compound solution before adding it to the cells to ensure it is well-dispersed.
-
Serum Presence: The presence of serum in the media can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free conditions, you may need to optimize the final concentration of this compound to avoid precipitation.
Q5: My cells seem to become resistant to this compound treatment over time. Is this expected?
Yes, this is a known phenomenon referred to as adaptive resistance. Studies have shown that some cancer cell lines can develop resistance to this compound after prolonged exposure (e.g., 72 hours or more).[1] This resistance is often associated with alterations in the Aurora B kinase signaling pathway, which counteracts the k-MT destabilizing effect of this compound.[1] For long-term experiments, it is crucial to consider this potential for adaptive resistance.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound on Chromosome Segregation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Degradation of this compound | Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a properly stored stock. While this compound has been shown to be stable in media for up to 120 hours, its biological activity might diminish over time.[1] |
| Cell Line-Specific Differences | The response to this compound can vary between different cell lines. It is recommended to test the effect of this compound on a positive control cell line known to be responsive. |
| Adaptive Resistance | If you are treating cells for longer periods (beyond 48-72 hours), consider the possibility of adaptive resistance. You may need to analyze earlier time points to observe the primary effect of the compound.[1] |
| Suboptimal Assay Conditions | Review and optimize your protocol for assessing chromosome segregation. Ensure that your fixation, staining, and imaging procedures are appropriate for visualizing lagging chromosomes or other mitotic errors. |
Problem 2: Increased Cell Death or Toxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response curve to determine the highest non-toxic concentration for your cell line. High concentrations of this compound can lead to mitotic arrest and subsequent cell death. |
| High DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (typically <0.5%). Prepare a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Contamination | Rule out microbial contamination of your cell culture or reagents, which can cause cell death. |
| Interaction with Other Compounds | If you are using this compound in combination with other drugs, consider the possibility of synergistic toxic effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Immediately before treating your cells, dilute the required volume of the this compound stock solution into pre-warmed (37°C) cell culture medium.
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Add the freshly prepared working solution to your cell cultures.
-
Protocol 2: Immunofluorescence Staining for Lagging Chromosomes
This protocol describes a general method for staining cells to visualize lagging chromosomes, a key indicator of chromosome mis-segregation.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a kinetochore marker (e.g., anti-centromere antibody, ACA)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a culture dish and allow them to adhere.
-
Treat the cells with this compound or a vehicle control for the desired duration.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., ACA) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
DNA Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the DNA.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Identify anaphase cells and score the percentage of cells with lagging chromosomes (chromosomes that are not properly segregated to the spindle poles).
-
Signaling Pathways and Workflows
The primary mechanism of action of this compound involves the potentiation of the microtubule-depolymerizing activity of MCAK. This activity is, in turn, regulated by the Aurora B kinase. The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling-dependent Phosphorylation of Mitotic Centromere-associated Kinesin Regulates Microtubule Depolymerization and Its Centrosomal Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
UMK57 Technical Support Center: Optimizing Dosage and Mitigating Off-Target Effects
Welcome to the UMK57 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve on-target efficacy while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly cell-type dependent. For chromosomally unstable (CIN) cancer cell lines, such as U2OS, a concentration of 100 nM has been shown to be effective in correcting chromosome segregation errors without significantly impacting the duration of mitosis.[1] For non-cancerous, aged primary cells, a higher concentration of 1 µM may be required to rescue age-associated chromosomal instability.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q2: How can I determine the optimal dosage of this compound for my specific cell line?
A2: To determine the optimal dose, we recommend a dose-response experiment. Titration experiments in U2OS cells have shown that 100nM this compound is the optimal dose to achieve the maximal effect on the fidelity of chromosome segregation, without significantly affecting mitotic progression.[1] You should assess markers of on-target activity (e.g., reduced frequency of lagging chromosomes) and potential toxicity (e.g., mitotic arrest, apoptosis) across a range of concentrations (e.g., 10 nM to 10 µM).
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited published data on the specific off-target effects of this compound. The compound was identified in a screen for molecules that potentiate the microtubule-depolymerizing activity of kinesin-13 proteins and did not show inhibitory effects on the ATPase activity of other kinesins tested in initial screens.[1] However, as with any small molecule, off-target effects are possible. We recommend performing off-target profiling, for instance, by screening against a panel of kinases or using broad proteomic approaches.
Q4: My cells are developing resistance to this compound. What is the mechanism and how can I address this?
A4: Cancer cells can develop rapid and reversible resistance to this compound. This adaptive resistance is often driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of kinetochore-microtubule attachments, counteracting the effect of this compound. If you observe a rebound in chromosome mis-segregation after a few days of treatment, consider investigating the phosphorylation status of Aurora B substrates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of mitotic arrest or cell death. | This compound concentration is too high, leading to excessive destabilization of microtubules. | Perform a dose-response experiment to identify a lower, non-toxic, effective concentration. Titration experiments in U2OS cells show that 100nM this compound is the optimal dose for maximal effect on chromosome segregation fidelity without significantly affecting mitotic progression.[1] |
| No significant reduction in chromosomal instability. | This compound concentration is too low. The cell line is not sensitive to this compound. Development of resistance. | Increase the concentration of this compound and repeat the experiment. Confirm the expression and activity of MCAK (KIF2C), the target of this compound, in your cell line. If resistance is suspected, analyze the Aurora B signaling pathway. |
| Variability in experimental results. | Inconsistent this compound concentration due to solubility issues. Cell culture conditions are not optimal. | Ensure complete solubilization of this compound. This compound is soluble in DMSO and ethanol.[3][4] Maintain consistent cell culture conditions, including cell density and passage number. |
| This compound appears to lose efficacy over time. | Development of adaptive resistance. | This is a known phenomenon. The resistance is often reversible upon removal of the compound. Consider intermittent dosing schedules or combination therapies to overcome resistance. |
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| Optimal In Vitro Dose | U2OS (CIN+ Cancer) | 100 nM | Maximal correction of chromosome segregation without affecting mitotic progression. | [1] |
| Effective In Vitro Dose | Elderly Human Dermal Fibroblasts | 1 µM | Rescues age-associated mitotic duration and decreases aneuploidy. | [2] |
| Solubility | DMSO | 2 mg/mL (6.77 mM) | Requires ultrasonic and warming to 60°C. | [3] |
| Solubility | Ethanol | 6.67 mg/mL (22.58 mM) | Requires ultrasonic. | [3] |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
-
Cell Plating: Plate your cells of interest in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24-48 hours for assessing effects on mitosis).
-
Endpoint Analysis: Analyze the cells for markers of on-target and off-target effects.
-
On-Target: Quantify the frequency of lagging chromosomes and anaphase bridges.
-
Off-Target/Toxicity: Assess cell viability (e.g., using a CTG assay), apoptosis (e.g., by Annexin V staining), and mitotic index (e.g., by phospho-histone H3 staining).
-
-
Data Analysis: Plot the percentage of cells with chromosomal aberrations and the percentage of viable cells against the log of the this compound concentration to determine the optimal dose.
Protocol 2: Assessment of Kinetochore-Microtubule (k-MT) Attachment Stability
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the optimized dose of this compound or vehicle control for the desired duration.
-
Cold Treatment: To depolymerize non-kinetochore microtubules, incubate the cells in pre-chilled medium on ice for 10 minutes.
-
Fixation and Permeabilization: Fix the cells with ice-cold methanol or a formaldehyde-based fixative, followed by permeabilization with a detergent solution (e.g., Triton X-100).
-
Immunofluorescence Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the kinetochore fibers. A decrease in intensity in this compound-treated cells indicates destabilization of k-MT attachments.
Signaling Pathways and Experimental Workflows
Caption: this compound activates MCAK to promote correct chromosome segregation.
Caption: Workflow for optimizing this compound dosage and assessing effects.
References
- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Cellular Resistance to UMI-77 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Mcl-1 inhibitor, UMI-77.
Frequently Asked Questions (FAQs)
Q1: What is UMI-77 and what is its primary mechanism of action?
A1: UMI-77 is a novel small-molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] It binds to the BH3 binding groove of Mcl-1 with a high affinity (Ki of approximately 490 nM), preventing Mcl-1 from sequestering pro-apoptotic proteins like Bax and Bak.[1][2] This disruption allows Bax and Bak to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c, caspase activation, and ultimately, apoptosis.[1][2]
Q2: My cells are showing reduced sensitivity to UMI-77. What are the potential mechanisms of resistance?
A2: Cellular resistance to UMI-77, and Mcl-1 inhibitors in general, can arise from several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Increased expression of other Bcl-2 family members, such as Bcl-xL or Bcl-2, can compensate for the inhibition of Mcl-1, thereby preventing apoptosis.
-
Alterations in Mcl-1 expression and stability: Changes in the signaling pathways that regulate Mcl-1 transcription, translation, or degradation can lead to higher steady-state levels of the Mcl-1 protein, requiring higher concentrations of UMI-77 for effective inhibition.
-
Mutations in the Mcl-1 binding pocket: While not yet widely reported for UMI-77, mutations in the BH3 binding groove of Mcl-1 could potentially reduce the binding affinity of the inhibitor.
-
Activation of pro-survival signaling pathways: Increased activity of pathways such as the PI3K/Akt or MEK/ERK pathways can promote cell survival and counteract the pro-apoptotic effects of UMI-77.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, a combination of the following experimental approaches is recommended:
-
Western Blotting: Assess the protein levels of Mcl-1 and other Bcl-2 family members (Bcl-xL, Bcl-2, Bax, Bak) in your resistant cells compared to sensitive parental cells.
-
Co-Immunoprecipitation (Co-IP): Determine if UMI-77 is still effective at disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bax or Bak in resistant cells.
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze the mRNA levels of MCL1 and other relevant apoptosis-related genes to identify any transcriptional upregulation.
-
Phospho-protein analysis: Use phospho-specific antibodies in Western blotting to examine the activation status of key pro-survival signaling pathways (e.g., p-Akt, p-ERK).
Troubleshooting Guides
Issue 1: Decreased UMI-77 Efficacy in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell line has intrinsic resistance | 1. Verify Mcl-1 expression: Confirm that your cell line expresses Mcl-1 at the protein level using Western Blot. 2. Assess other anti-apoptotic proteins: Check the expression levels of Bcl-xL and Bcl-2. High levels of these proteins may confer intrinsic resistance. 3. Consider combination therapy: Explore the synergistic effects of UMI-77 with inhibitors of Bcl-xL (e.g., A-1331852) or Bcl-2 (e.g., Venetoclax). |
| Acquired resistance during long-term culture | 1. Perform dose-response curve: Compare the IC50 value of UMI-77 in your current cell stock to the parental line. 2. Investigate molecular changes: Use Western Blotting and Co-IP to check for upregulation of other anti-apoptotic proteins or altered Mcl-1 interactions. 3. Sequence the MCL1 gene: Check for potential mutations in the drug-binding site. |
| Experimental variability | 1. Ensure consistent cell seeding density: Variations in cell number can affect the outcome of viability assays. 2. Verify UMI-77 concentration and stability: Prepare fresh drug dilutions for each experiment. 3. Optimize incubation time: Determine the optimal treatment duration for your specific cell line. |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Steps |
| Suboptimal UMI-77 concentration or incubation time | 1. Perform a time-course and dose-response experiment: Identify the optimal conditions for inducing apoptosis in your cell line. 2. Use a positive control: Include a known apoptosis-inducing agent to ensure the assay is working correctly. |
| Cell confluence affecting drug response | 1. Standardize cell confluence at the time of treatment: Aim for 60-70% confluence to avoid contact inhibition-related artifacts. |
| Delayed apoptotic response | 1. Extend the incubation period: Some cell lines may exhibit a slower response to Mcl-1 inhibition. 2. Assess earlier apoptotic markers: Consider measuring caspase-3/7 activation as an earlier indicator of apoptosis. |
Data Presentation
Table 1: In Vitro Efficacy of UMI-77 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Mcl-1 Expression | Bcl-xL Expression |
| BxPC-3 | 3.4 | High | Low |
| Panc-1 | 4.4 | High | Low |
| MiaPaCa-2 | 12.5 | Low | High |
| AsPC-1 | 16.1 | Low | High |
| Capan-2 | 5.5 | Low | High |
Data summarized from Abulwerdi et al., 2014.[1]
Table 2: Binding Affinity of UMI-77 to Anti-Apoptotic Bcl-2 Family Proteins
| Protein | Ki (µM) |
| Mcl-1 | 0.49 |
| A1/Bfl-1 | 5.33 |
| Bcl-w | 8.19 |
| Bcl-2 | 23.83 |
| Bcl-xL | 32.99 |
Data summarized from Abulwerdi et al., 2014.[1]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of UMI-77 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Bcl-2 Family Proteins
-
Cell Lysis: Treat cells with UMI-77 as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-xL, Bcl-2, Bax, Bak, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bak
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Mcl-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Bak antibody.
Visualizations
Caption: Mechanism of action of UMI-77 in inducing apoptosis.
Caption: Key mechanisms of cellular resistance to UMI-77 treatment.
Caption: Experimental workflow to investigate UMI-77 resistance.
References
Technical Support Center: Overcoming Challenges in UMK57 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCAK agonist, UMK57, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C.[1] It works by potentiating the microtubule-depolymerizing activity of MCAK.[2] This enhancement helps to correct improper attachments between kinetochores and microtubules (k-MT) during mitosis, thereby reducing the rate of chromosome mis-segregation in cancer cells exhibiting chromosomal instability (CIN).[1][2]
Q2: What is the primary challenge observed with this compound treatment in cancer cells?
A2: The most significant challenge with this compound is the rapid development of adaptive resistance in cancer cells, often occurring within a few days of treatment.[3] This resistance is primarily driven by alterations in the Aurora B kinase signaling pathway, which leads to the hyper-stabilization of kinetochore-microtubule attachments, counteracting the therapeutic effect of this compound.[3]
Q3: Has this compound been used in in vivo animal models?
A3: Yes, this compound has been used in in vivo studies. For instance, it has been administered subcutaneously in progeria mouse models, where it was shown to mitigate aging-related phenotypes and extend healthspan. While this demonstrates its potential for systemic activity, detailed protocols for in vivo delivery in cancer models are not extensively published.
Q4: What are the known physicochemical properties of this compound?
A4: this compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO). Its chemical formula is C17H17N3S, and it has a molecular weight of 295.40 g/mol .
Troubleshooting Guide for In Vivo Delivery
This guide addresses potential issues that researchers may encounter when administering this compound in animal models.
Issue 1: Poor Solubility in Aqueous Vehicles for Injection
Potential Cause: this compound is sparingly soluble in aqueous solutions, which can lead to precipitation and inaccurate dosing when preparing formulations for in vivo administration.
Troubleshooting Steps:
-
Co-solvent Systems:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final injection volume, dilute the DMSO stock with a co-solvent system. A common vehicle for subcutaneous injections in mice is a mixture of DMSO, PEG 300 (polyethylene glycol 300), Tween 80, and saline.
-
Protocol Example: A vehicle composition could be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. The final DMSO concentration should be kept low (ideally below 10%) to minimize toxicity.
-
-
Formulation as a Suspension:
-
If a solution is not feasible, a homogenous suspension can be prepared.
-
Protocol Example: Micronize the this compound powder to a uniform particle size. Suspend the powder in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in saline. Ensure the suspension is vortexed vigorously before each injection to ensure uniform delivery.
-
-
pH Adjustment:
-
Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle with buffers (e.g., citrate or phosphate buffers) may enhance solubility.
-
Issue 2: Rapid Metabolism and Clearance In Vivo
Potential Cause: Small molecules like this compound can be subject to rapid metabolism and clearance, leading to a short half-life and reduced exposure at the target site.
Troubleshooting Steps:
-
Pharmacokinetic Studies:
-
Conduct a preliminary pharmacokinetic study to determine the Cmax (maximum concentration), half-life, and AUC (area under the curve) of this compound in your animal model. This will inform the optimal dosing schedule.
-
-
Alternative Routes of Administration:
-
While subcutaneous injection is common, consider other routes that may alter the pharmacokinetic profile, such as intraperitoneal (IP) or intravenous (IV) injection. IV administration will provide 100% bioavailability initially but may also lead to faster clearance.
-
-
Encapsulation Technologies:
Issue 3: Development of In Vivo Resistance
Potential Cause: As observed in vitro, cancer cells can develop adaptive resistance to this compound in vivo through upregulation of the Aurora B kinase pathway.
Troubleshooting Steps:
-
Combination Therapy:
-
Administer this compound in combination with an Aurora B kinase inhibitor. This dual-target approach can help to overcome the primary resistance mechanism.
-
-
Intermittent Dosing Schedule:
-
Instead of continuous daily dosing, an intermittent schedule (e.g., dosing for 3-4 consecutive days followed by a rest period) may delay the onset of resistance.
-
-
Pharmacodynamic Monitoring:
-
Collect tumor biopsies at different time points to monitor biomarkers of this compound activity and resistance. For example, assess the phosphorylation levels of histone H3 (a downstream target of Aurora B) to gauge the in vivo activity of the resistance pathway.
-
Data Summary
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | This compound Concentration | Effect on Lagging Chromosomes | Reference |
| U2OS | 100 nM | Significant Reduction | [2] |
| HeLa | 100 nM | Significant Reduction | [2] |
| SW-620 | 100 nM | Significant Reduction | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG 300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL. Ensure it is fully dissolved.
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG 300, and 50% Saline.
-
Calculate the required volume of the this compound stock solution for the desired final concentration.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of the co-solvent vehicle (e.g., PEG 300 and Saline).
-
Add Tween 80 to a final concentration of 5% of the total volume and vortex thoroughly to create a clear solution.
-
The final formulation should be administered at a volume of 100 µL per 20g mouse.
-
Visualizations
Caption: this compound signaling pathway and resistance mechanism.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. community.the-hospitalist.org [community.the-hospitalist.org]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UMK57-Induced Mitotic Arrest
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate UMK57-induced mitotic arrest in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitotic arrest?
A1: this compound is a small molecule agonist of the kinesin-13 protein MCAK (Mitotic Centromere-Associated Kinesin), also known as KIF2C. It functions by potentiating MCAK's microtubule-depolymerizing activity. This leads to the destabilization of kinetochore-microtubule (k-MT) attachments during mitosis. In cancer cells with chromosomal instability (CIN), sublethal doses of this compound can initially increase the fidelity of chromosome segregation by reducing hyperstable k-MT attachments. However, prolonged exposure or higher concentrations can lead to an excessive destabilization of these attachments, activating the spindle assembly checkpoint (SAC) and causing a mitotic arrest, primarily in prometaphase or metaphase.
Q2: At what concentration is this compound typically used, and does this vary by cell type?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. For chromosomally unstable cancer cell lines such as U2OS, a concentration of 100 nM has been shown to be effective in reducing chromosome mis-segregation without significantly impacting mitotic progression.[1] In contrast, for primary cells like human dermal fibroblasts, a higher concentration of 1 µM has been used to rescue age-associated CIN.[2] It is crucial to perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental goals.
Q3: What are the observable signs of this compound-induced mitotic arrest?
A3: The primary indicator of this compound-induced mitotic arrest is an increase in the mitotic index, which can be quantified by flow cytometry (staining for DNA content and a mitotic marker like phospho-histone H3) or by microscopy (observing an accumulation of cells with condensed chromosomes). Live-cell imaging will reveal a prolonged duration of mitosis, with cells remaining in a rounded, mitotic state for an extended period before either undergoing apoptosis or exiting mitosis without proper segregation (mitotic slippage).
Q4: How can I mitigate this compound-induced mitotic arrest in my experiments?
A4: The primary strategy to mitigate this compound-induced mitotic arrest is to counteract the adaptive resistance mechanisms that cells develop. In many cancer cell lines, this resistance is driven by alterations in the Aurora B kinase signaling pathway .[3] Therefore, a common mitigation strategy is the co-treatment with a low dose of an Aurora B kinase inhibitor, such as ZM447439 . This helps to maintain a balanced level of k-MT stability, allowing for the correction of attachment errors without causing a prolonged mitotic arrest.
Q5: Is the mitotic arrest induced by this compound reversible?
A5: Yes, the effects of this compound, including mitotic arrest and the adaptive resistance, are generally reversible upon washout of the compound.[1][3] After removing this compound from the culture medium, cells typically resume a normal cell cycle progression, although the dynamics of this recovery may vary between cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death following this compound treatment. | This compound concentration is too high, leading to prolonged mitotic arrest and subsequent apoptosis. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Start with a lower concentration range (e.g., 10-100 nM) and assess both the desired effect on chromosome segregation and cell viability. |
| This compound initially reduces chromosome mis-segregation, but the effect diminishes over time (e.g., after 72 hours). | Development of adaptive resistance, often through upregulation of the Aurora B signaling pathway, which hyper-stabilizes k-MT attachments.[3] | Co-treat cells with a low dose of an Aurora B kinase inhibitor, such as ZM447439 (e.g., 250 nM) , starting at the same time as the this compound treatment. This can help to prevent the emergence of resistance.[3] |
| Significant mitotic arrest is observed even at low this compound concentrations. | The specific cell line may be particularly sensitive to perturbations of k-MT dynamics. | Consider using a shorter treatment duration with this compound. Alternatively, a washout experiment can be performed where this compound is removed after a short incubation period, allowing cells to proceed through mitosis. |
| Difficulty in distinguishing between mitotic arrest and other forms of cell cycle arrest. | Non-specific effects of the compound or misinterpretation of analytical data. | Utilize multiple methods to confirm mitotic arrest. Combine flow cytometry for cell cycle profiling (Propidium Iodide and anti-phospho-Histone H3) with immunofluorescence microscopy to visualize mitotic spindles (α-tubulin) and condensed chromosomes (DAPI). |
Quantitative Data Summary
Table 1: Effect of this compound on Lagging Chromosomes in Various Human Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | % Anaphases with Lagging Chromosomes (Control) | % Anaphases with Lagging Chromosomes (this compound) | Reference |
| U2OS (CIN Cancer) | 100 nM | < 1 hour | ~35% | ~20% | [3] |
| HeLa (CIN Cancer) | 100 nM | < 1 hour | ~40% | ~25% | [3] |
| SW-620 (CIN Cancer) | 100 nM | < 1 hour | ~34% | ~25% | [1] |
| RPE-1 (Non-transformed) | 100 nM | < 1 hour | ~5% | ~5% | [3] |
| BJ (Non-transformed) | 100 nM | < 1 hour | ~4% | ~4% | [3] |
Table 2: Mitigation of this compound-Induced Adaptive Resistance with an Aurora B Inhibitor
| Cell Line | Treatment | Treatment Duration | % Anaphases with Lagging Chromosomes | Reference |
| U2OS | DMSO (Control) | 72 hours | ~35% | [3] |
| U2OS | 100 nM this compound | 72 hours | ~33% (rebound) | [3] |
| U2OS | 100 nM this compound + 250 nM ZM447439 | 72 hours | ~22% (sustained reduction) | [3] |
Experimental Protocols
Protocol 1: Mitigating this compound-Induced Mitotic Arrest with an Aurora B Inhibitor
This protocol describes a general procedure for co-treating cancer cells with this compound and the Aurora B kinase inhibitor ZM447439 to prevent adaptive resistance and mitigate mitotic arrest.
Materials:
-
Cancer cell line of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ZM447439 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of this compound and ZM447439 in pre-warmed complete culture medium.
-
For the control group, add medium with DMSO vehicle.
-
For the this compound group, add medium containing the desired final concentration of this compound (e.g., 100 nM).
-
For the combination group, add medium containing both this compound (e.g., 100 nM) and ZM447439 (e.g., 250 nM).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against α-tubulin (to visualize the mitotic spindle) in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (to visualize chromosomes) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells in mitosis (mitotic index) and the percentage of anaphase cells with lagging chromosomes for each treatment group.
-
Visualizations
Caption: this compound activates MCAK, leading to k-MT destabilization and potential mitotic arrest.
Caption: Mitigation of this compound-induced mitotic arrest by inhibiting Aurora B.
References
Adjusting UMK57 concentration for different cell types
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using UMK57, a small molecule modulator of mitotic fidelity.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide addresses common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on chromosome segregation. | 1. Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell type being used. 2. Cell Line Insensitivity: The cell line may not exhibit the type of chromosomal instability that is correctable by enhancing MCAK activity. 3. Incorrect Timing of Analysis: The window for observing the effects of this compound on mitosis may have been missed. | 1. Perform a Dose-Response Experiment: Titrate this compound across a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration for your cell line. 2. Confirm Target Pathway: Ensure your cell line has a baseline level of chromosomal instability that can be addressed by this compound. 3. Optimize Treatment Duration: Analyze cells at various time points after this compound addition (e.g., 16, 24, 48 hours) to capture the mitotic population. |
| High levels of cytotoxicity observed. | 1. Excessive Concentration: The concentration of this compound is too high, leading to off-target effects or mitotic catastrophe. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high. | 1. Lower the Concentration: Refer to your dose-response curve and use the lowest concentration that gives the desired biological effect. 2. Prepare a Solvent Control: Ensure the final concentration of the solvent in your experimental wells is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). |
| Inconsistent results between experiments. | 1. Variable Cell Density: The number of cells plated can influence the effective concentration of the compound. 2. Cell Passage Number: High-passage number cells may have altered phenotypes and drug sensitivities. 3. Reagent Instability: Improper storage of this compound stock solutions can lead to degradation. | 1. Standardize Seeding Density: Use a consistent cell seeding density for all experiments. 2. Use Low-Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Proper Stock Solution Handling: Aliquot this compound stock solutions and store them at -80°C for long-term use and -20°C for short-term use to minimize freeze-thaw cycles.[1] |
| Development of resistance to this compound over time. | Adaptive Resistance: Cancer cells with high levels of chromosomal instability can develop resistance to this compound, sometimes through alterations in signaling pathways like the Aurora B kinase pathway.[2] | Consider Short-Term Assays: For cancer cell lines, focus on shorter-term endpoints (e.g., 24-72 hours) to assess the primary effect of this compound before resistance mechanisms emerge.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound that helps to ensure the correct separation of chromosomes during cell division (mitosis).[1][3] It works by enhancing the activity of a protein called Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C.[4][5] MCAK is a kinesin-13 protein that plays a crucial role in destabilizing the connections between chromosomes and the mitotic spindle, known as kinetochore-microtubule (k-MT) attachments.[1][6] By potentiating MCAK activity, this compound promotes the correction of erroneous attachments, thereby improving the fidelity of chromosome segregation.[1][4][7]
Caption: Mechanism of action for this compound in promoting chromosome segregation fidelity.
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is highly dependent on the cell type. A dose-response experiment is essential to determine the effective concentration (EC50) for the desired phenotype (e.g., reduction in lagging chromosomes) and the cytotoxic concentration (IC50).
Data Presentation: Effective Concentrations of this compound in Different Cell Lines
The following table provides a hypothetical example of this compound's effective concentrations for reducing chromosomal instability in various cell lines. Note: These are example values and must be determined empirically for your specific system.
| Cell Line | Cell Type | Primary Effect | Effective Concentration (EC50) | Cytotoxic Concentration (IC50) |
| HT-1080 | Human Fibrosarcoma | Reduction of Lagging Chromosomes | 0.5 - 2.0 µM | > 10 µM |
| HDF (elderly) | Human Dermal Fibroblasts | Rescue of Age-Associated CIN | 1.0 - 2.5 µM | > 20 µM |
| HeLa | Human Cervical Cancer | Reduction of Aneuploidy | 0.8 - 3.0 µM | > 15 µM |
| RPE-1 | hTERT-immortalized RPE | Baseline (low CIN) | Not Applicable | > 25 µM |
Q3: What is a typical experimental workflow for evaluating this compound?
A standard workflow involves treating your cells with a range of this compound concentrations, followed by assays to measure both cytotoxicity and the specific effect on mitotic fidelity.
Caption: Experimental workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound using an MTT assay.[8]
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against this compound concentration to determine the IC50 value.
Protocol 2: Immunofluorescence for Mitotic Analysis
This protocol is for visualizing the effects of this compound on chromosome alignment and segregation.
Materials:
-
Glass coverslips in a 24-well plate
-
This compound stock solution
-
Complete cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-centromere antibody)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (determined from the dose-response experiment) for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBST (PBS + 0.1% Tween-20) and block with 1% BSA in PBST for 1 hour.
-
Antibody Staining: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. The next day, wash with PBST and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining: Wash with PBST and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBST and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze mitotic cells for phenotypes such as lagging chromosomes, misaligned chromosomes at the metaphase plate, and aneuploidy. Quantify the percentage of cells with mitotic defects in treated versus control populations.
Caption: Logical decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. probechem.com [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Cell viability assay [bio-protocol.org]
UMK57 Treatment: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results from UMK57 treatment. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a small-molecule agonist of the kinesin-13 protein MCAK (also known as KIF2C).[1] Its primary function is to potentiate the microtubule-depolymerizing activity of MCAK.[1] In experimental settings, this compound is expected to destabilize kinetochore-microtubule (k-MT) attachments, thereby promoting the correction of attachment errors and reducing the rate of chromosome mis-segregation in chromosomally unstable (CIN) cancer cells and aged cells.[1][2][3][4][5]
Q2: What are the optimal concentrations of this compound to use?
The optimal concentration of this compound can vary depending on the cell type. For human cancer cell lines such as U2OS, a concentration of 100nM has been shown to be effective in reducing chromosome mis-segregation without significantly affecting mitotic progression.[2] For primary human fibroblasts, a concentration of 1µM has been used effectively.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is there a negative control available for this compound?
Yes, a structurally similar but inactive analog called UMK95 is available.[2] UMK95 does not affect MCAK-mediated microtubule depolymerization and can be used as a negative control to ensure that the observed effects are specific to this compound's activity.[2]
Q4: How quickly should I expect to see an effect from this compound treatment?
The effects of this compound on chromosome segregation can be observed relatively quickly. Reductions in lagging chromosomes in anaphase have been reported after as little as one hour of treatment in cancer cell lines.[2]
Troubleshooting Guide
Q1: I'm not observing the expected decrease in chromosome mis-segregation after this compound treatment. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line Specificity: The effect of this compound has been primarily documented in CIN cancer cells and aged cells.[2][3][4] Non-transformed, chromosomally stable cell lines may not show a significant response.[2]
-
Drug Concentration: Ensure you are using the optimal concentration for your cell line. A full dose-response curve is recommended.
-
Treatment Duration: While effects can be seen early, the optimal timing may vary. Ensure your endpoint measurement is timed appropriately.
-
Cell Health: The general health of your cells can impact the outcome of any experiment. Ensure cells are healthy, free from contamination, and within an appropriate passage number.[6][7][8]
Q2: My initial results showed a decrease in chromosome mis-segregation, but the effect disappeared with longer treatment times (>72 hours) in my cancer cell line. Why is this happening?
This phenomenon is likely due to the development of adaptive resistance.[2][9] Here's a breakdown of the likely cause and how to investigate it:
-
Mechanism of Resistance: In many cancer cell lines, prolonged exposure to this compound leads to alterations in the Aurora B kinase signaling pathway.[2][9] This can counteract the k-MT destabilizing effect of this compound, leading to a rebound in chromosome mis-segregation rates.[2]
-
Investigating Resistance: To test for this, you can try co-treatment with a low dose of an Aurora B inhibitor, such as ZM447439.[2] This has been shown to delay or prevent the emergence of resistance to this compound in some cell lines.[2][9]
Q3: I am seeing increased mitotic arrest or cell death at my chosen this compound concentration. What should I do?
Increased mitotic arrest or cell death could indicate that the concentration of this compound is too high for your specific cell line.
-
Perform a Dose-Response for Toxicity: It is crucial to determine the cytotoxic threshold of this compound in your experimental system. A cell viability assay (e.g., MTS or a live/dead stain) across a range of this compound concentrations is recommended.
-
Optimize Treatment Time: Shortening the treatment duration might mitigate the toxic effects while still allowing for the observation of the desired phenotype.
Data Presentation
Table 1: Effect of this compound on Lagging Chromosome Rates in Cancer Cell Lines
| Cell Line | Treatment | Concentration | Duration | Lagging Chromosome Rate (%) |
| U2OS | DMSO | - | < 1 hr | ~40 |
| U2OS | This compound | 100 nM | < 1 hr | ~20 |
| SW-620 | DMSO | - | < 1 hr | ~35 |
| SW-620 | This compound | 100 nM | < 1 hr | ~20 |
| HeLa | DMSO | - | < 1 hr | ~30 |
| HeLa | This compound | 100 nM | < 1 hr | ~15 |
Data compiled from publicly available research.[2]
Table 2: Development of Adaptive Resistance to this compound in U2OS Cells
| Treatment | Duration | Lagging Chromosome Rate (%) |
| This compound (100 nM) | 1 hr | 25 |
| This compound (100 nM) | 72 hr | 37 |
Data illustrates the rebound in chromosome mis-segregation after prolonged treatment.[10]
Experimental Protocols
1. Immunofluorescence Staining for Lagging Chromosomes
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against a kinetochore marker (e.g., ACA/CREST) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash the cells three times with PBST. Counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize DNA.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips on microscope slides. Image the cells using a fluorescence microscope. Anaphase cells with chromosomes that are not aligned at the metaphase plate are scored as having lagging chromosomes.
2. Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line's growth rate.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound signaling pathway leading to improved chromosome segregation fidelity.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to control for UMK57's effect on mitotic timing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of UMK57, a small-molecule agonist of the kinesin-13 protein MCAK, on mitotic timing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule compound that potentiates the microtubule-depolymerizing activity of the mitotic centromere-associated kinesin (MCAK), also known as Kif2C.[1][2] Its primary mechanism involves enhancing MCAK's ability to destabilize kinetochore-microtubule (k-MT) attachments during mitosis.[2][3][4] This action promotes the correction of improper attachments between chromosomes and the mitotic spindle, thereby reducing chromosome mis-segregation in cells with chromosomal instability (CIN).[3][5]
Q2: How does this compound treatment affect the duration of mitosis?
A2: The effect of this compound on mitotic timing is context-dependent and varies with cell type and dosage.
-
Shortens Mitosis: In cells with pre-existing mitotic delays due to high levels of chromosomal instability (CIN+), such as certain cancer cell lines or aged cells, this compound can shorten mitotic duration by accelerating the correction of attachment errors.[1][4]
-
Lengthens Mitosis: In chromosomally stable cells or at high concentrations, this compound can lengthen mitotic duration.[4] This is thought to be caused by excessive destabilization of k-MT attachments, which can delay the satisfaction of the Spindle Assembly Checkpoint (SAC).[4]
Q3: What is the recommended concentration range for this compound?
A3: The optimal concentration of this compound must be determined empirically for each cell line. However, published studies provide a starting point:
-
For CIN+ human cancer cell lines like U2OS, 100 nM has been shown to be the optimal dose for reducing chromosome segregation errors without significantly affecting the overall duration of mitosis.[2][3]
-
For aged human dermal fibroblasts, a higher concentration of 1 µM was required to rescue the age-associated mitotic delay.[1] It is critical to perform a dose-response experiment to identify the ideal concentration for your specific cell model and experimental goals.
Q4: What is the appropriate duration for this compound treatment?
A4: Most studies observe effects with short-term treatment (e.g., <1 to 24 hours).[1][2] However, long-term exposure (e.g., 72 hours or more) can lead to the development of adaptive resistance in some cancer cell lines, where the beneficial effects of this compound on chromosome segregation are lost.[2][6] Therefore, for most applications, short-term treatment is recommended.
Q5: How can I verify that the observed effects are specifically due to MCAK potentiation by this compound?
A5: To ensure the observed phenotype is a direct result of this compound's effect on MCAK, several controls are essential:
-
Genetic Depletion: The most rigorous control is to deplete MCAK using RNA interference (siRNA) or CRISPR-Cas9 knockout. The effects of this compound should be absent in MCAK-depleted cells.[3]
-
Inactive Analog: Use UMK95, a chemically related but inactive compound, as a negative control. UMK95 should not produce the same effects as this compound.[2][3]
-
Phenotypic Rescue: In a complementary experiment, one can test if the overexpression of MCAK phenocopies the effect of this compound treatment.[1]
Troubleshooting Guide
Problem: I treated my cells with this compound, but I observe no change in mitotic timing or chromosome segregation.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration may be too low for your specific cell type. Perform a dose-response curve, testing a range of concentrations (e.g., 10 nM to 10 µM).[1][2] |
| Cell Type Insensitivity | Non-transformed, chromosomally stable cell lines may show little to no response to this compound, as their error correction machinery is already efficient.[2] Confirm that your cell model has a baseline level of CIN or k-MT attachment defects. |
| Low MCAK Expression | The cell line may express low levels of the target protein, MCAK. Verify MCAK protein levels via Western blot. |
| Compound Inactivity | Ensure the this compound compound has been stored correctly and has not degraded. Test its activity in a well-characterized positive control cell line (e.g., U2OS). |
Problem: this compound treatment is causing a significant mitotic delay or arrest in my experiment.
| Possible Cause | Suggested Solution |
| Concentration Too High | High concentrations of this compound can overly destabilize k-MT attachments, leading to a prolonged spindle assembly checkpoint signal.[4] Reduce the this compound concentration. |
| Hypersensitive Cell Line | The cell line may be particularly sensitive to perturbations in microtubule dynamics. Lower the dose and shorten the incubation time. |
| Off-Target Effects (Unlikely but possible at high doses) | While this compound is reported to be specific, extremely high concentrations could have unforeseen effects. Lower the concentration and use the inactive UMK95 analog as a control.[2] |
Problem: The effect of this compound diminishes after several days of continuous treatment.
| Possible Cause | Suggested Solution |
| Adaptive Resistance | Cancer cells can develop resistance to this compound after prolonged exposure (~72-96 hours), potentially through rewiring of mitotic signaling networks involving kinases like Aurora B.[3][6] |
| Experimental Design | For consistent results, use short-term treatment protocols (< 48 hours). If long-term studies are necessary, be aware of this resistance phenomenon and characterize it as part of your experiment. |
Data Summary
Table 1: Effect of this compound Concentration on Mitotic Timing and Progression
| Cell Line | Concentration | Treatment Duration | Observed Effect on Mitotic Timing | Reference |
| U2OS (CIN+ Cancer) | 100 nM | < 1 hour | No significant change in mitotic progression. | [2][3] |
| RPE-1 (Stable) | 1 µM | N/A | Lengthened mitotic duration. | [4] |
| Elderly HDFs (Aged) | 1 µM | 24 hours | Rescued (shortened) age-associated mitotic delay. | [1] |
| Neonatal HDFs (Young) | 1 µM | 24 hours | No noticeable effect on mitotic progression. | [1] |
Table 2: Effect of this compound on Chromosome Segregation Fidelity
| Cell Line | Concentration | Treatment Duration | Observed Effect on Segregation Errors | Reference |
| U2OS (CIN+ Cancer) | 100 nM | < 1 hour | Significantly reduced lagging chromosome rate. | [2] |
| HeLa (CIN+ Cancer) | 100 nM | < 1 hour | Significantly reduced lagging chromosome rate. | [2] |
| RPE-1 (Stable) | 100 nM | < 1 hour | No effect on lagging chromosome rate. | [2] |
| Elderly HDFs (Aged) | 1 µM | 24 hours | Decreased aneuploidy and chromosome mis-segregation rate. | [1] |
Key Experimental Protocols
Protocol 1: General siRNA-Mediated Knockdown of MCAK (KIF2C)
This protocol provides a general method for depleting MCAK to be used as a control for this compound experiments. Optimization is required for specific cell lines.
Materials:
-
siRNA targeting human KIF2C (e.g., Dharmacon, Ambion).
-
Non-targeting control siRNA.
-
Lipofectamine RNAiMAX Transfection Reagent (or similar).
-
Opti-MEM Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates so they reach 30-50% confluency at the time of transfection.
-
siRNA Preparation: In an RNase-free tube, dilute the KIF2C siRNA stock to a final concentration of 20-25 nM in Opti-MEM. In a separate tube, prepare the non-targeting control siRNA similarly.
-
Transfection Reagent Preparation: In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this period, replace the transfection medium with fresh, complete culture medium.
-
Analysis: Perform experiments 48-72 hours post-transfection.[1][2] Confirm MCAK protein depletion by Western blot analysis.
Protocol 2: Assessing Mitotic Timing with Live-Cell Imaging
Materials:
-
Cells stably expressing a fluorescent chromatin marker (e.g., H2B-GFP) or a vital DNA dye (e.g., SiR-DNA).
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Glass-bottom imaging dishes or plates.
-
This compound and DMSO (vehicle control).
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent marker onto glass-bottom dishes. Allow them to adhere and grow to ~50-70% confluency.
-
Treatment: Add this compound at the desired final concentration to the experimental wells. Add an equivalent volume of DMSO to the control wells.
-
Imaging Setup: Place the dish on the microscope stage within the pre-warmed environmental chamber. Allow the dish to equilibrate for at least 30 minutes.
-
Time-Lapse Acquisition: Acquire images (phase contrast/DIC and fluorescence) every 5-15 minutes for 12-24 hours. Use the lowest possible laser power to minimize phototoxicity.
-
Data Analysis: Manually or automatically score the time from nuclear envelope breakdown (NEBD) to anaphase onset for a large number of cells (n > 50 per condition). NEBD is marked by the loss of a clear nuclear boundary and the entry of cytoplasmic fluorophores (if used). Anaphase onset is marked by the clear separation of sister chromatids.
-
Statistical Analysis: Compare the average mitotic duration between DMSO- and this compound-treated cells using an appropriate statistical test (e.g., t-test or Mann-Whitney U test).
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action for this compound in modulating mitotic events.
Caption: Workflow for controlling and validating this compound's effects.
Caption: A logical guide for troubleshooting common this compound issues.
References
- 1. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting variability in UMK57 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UMK57. The information is presented in a question-and-answer format to directly address common issues and sources of variability in experimental outcomes.
Troubleshooting Guide
Q1: We are observing an initial decrease in chromosome mis-segregation after this compound treatment, but the effect disappears after a few days. What is causing this variability?
This is a well-documented phenomenon known as "adaptive resistance".[1][2] Cancer cells can rapidly adapt to this compound treatment by altering their mitotic signaling networks. This leads to a rebound in chromosome mis-segregation rates, often within 72 hours of continuous exposure.[2][3]
Key Points:
-
Mechanism: The primary driver of this resistance is the alteration of the Aurora B kinase signaling pathway, which leads to the hyper-stabilization of kinetochore-microtubule (k-MT) attachments, counteracting the destabilizing effect of this compound-potentiated MCAK.[1][2]
-
Reversibility: This resistance is often reversible. Removing this compound from the culture medium can restore the cells' sensitivity to the compound.[2]
-
Not due to compound instability: this compound has been shown to be stable in culture media for up to 120 hours.[2] Therefore, the loss of effect is not due to the degradation of the compound.
Troubleshooting Steps:
-
Time-course experiments: To characterize the onset of adaptive resistance in your specific cell line, perform a time-course experiment, measuring chromosome mis-segregation at multiple time points (e.g., 24, 48, 72, 96 hours) after this compound addition.
-
Consider shorter treatment durations: For experiments aiming to assess the primary effect of this compound on k-MT attachments, it is crucial to use shorter incubation times (e.g., < 24 hours) before adaptive resistance develops.
-
Co-treatment with an Aurora B inhibitor: Partial inhibition of Aurora B kinase has been shown to delay the emergence of resistance to this compound in some cell lines.[2] However, this effect may be transient.[2]
Q2: We are not observing a significant decrease in lagging chromosomes in our cancer cell line after this compound treatment. What could be the issue?
Several factors could contribute to a lack of response to this compound:
-
Cell Line Specificity: The effect of this compound has been primarily documented in cancer cell lines exhibiting chromosomal instability (CIN) due to hyper-stable k-MT attachments.[2] Non-transformed diploid cell lines or cancer cell lines with different mechanisms driving CIN may not respond to this compound.[2]
-
Suboptimal Concentration: The optimal concentration of this compound can vary between cell lines. While 100 nM has been shown to be effective for U2OS cells, titration experiments are recommended to determine the optimal dose for your specific cell line.[2]
-
Compound Quality and Storage: Ensure the this compound compound is of high purity and has been stored correctly. It should be stored at -20°C for the long term (months to years) and can be kept at 4°C for short-term use (days to weeks).[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[5]
-
Experimental Protocol: Review your experimental protocol carefully. Ensure proper cell handling, treatment, and fixation techniques are being used.
Troubleshooting Steps:
-
Confirm CIN phenotype: Verify that your cell line of interest displays a CIN phenotype characterized by a high rate of lagging chromosomes at anaphase.
-
Dose-response curve: Perform a dose-response experiment to identify the optimal concentration of this compound for your cell line.
-
Use a positive control: Include a cell line known to be responsive to this compound (e.g., U2OS, HeLa, SW-620) as a positive control in your experiments.
-
Use an inactive analog control: The chemically related but inactive analog, UMK95, can be used as a negative control to confirm the specificity of the observed effects to this compound's activity.[2]
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
This compound is a small molecule agonist of the kinesin-13 protein MCAK (also known as KIF2C).[6] It potentiates the microtubule-destabilizing activity of MCAK at the kinetochore.[2] This leads to the correction of erroneous k-MT attachments during mitosis, thereby reducing the rate of chromosome mis-segregation in chromosomally unstable cancer cells.[2]
Q4: How does adaptive resistance to this compound develop?
Adaptive resistance to this compound is a rapid and reversible process driven by changes in the Aurora B signaling pathway.[1][2] While this compound enhances MCAK activity to destabilize k-MT attachments, the cell compensates by altering Aurora B-mediated signaling to hyper-stabilize these same attachments, effectively neutralizing the drug's effect.[2]
Q5: What is the optimal concentration and treatment time for this compound?
The optimal concentration is cell-line dependent. For U2OS cells, 100 nM has been identified as the optimal dose to achieve the maximal effect on chromosome segregation fidelity without significantly affecting mitotic progression.[2] It is recommended to perform a dose-response curve for each new cell line. Treatment times should be kept short (ideally under 24 hours) to observe the primary effect of this compound before the onset of adaptive resistance.
Q6: How should I store this compound and its stock solutions?
This compound powder should be stored at -20°C for long-term storage.[4] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Data Presentation
Table 1: Effect of this compound on Lagging Chromosome Rates in Various Cancer Cell Lines.
| Cell Line | Treatment | Duration | Lagging Chromosome Rate (%) | Reference |
| U2OS | DMSO | < 1 hr | ~45 | [2] |
| 100 nM this compound | < 1 hr | ~25 | [2] | |
| 100 nM this compound | 72 hr | ~45 | [3] | |
| HeLa | DMSO | < 1 hr | ~30 | [2] |
| 100 nM this compound | < 1 hr | ~20 | [2] | |
| 100 nM this compound | 72 hr | ~30 | [3] | |
| SW-620 | DMSO | < 1 hr | ~34 | [3] |
| 100 nM this compound | < 1 hr | ~25 | [3] | |
| 100 nM this compound | 72 hr | ~37 | [3] |
Experimental Protocols
Immunofluorescence Staining for Lagging Chromosomes
This protocol is adapted from studies investigating the effect of this compound on chromosome segregation.[2]
Materials:
-
Cells cultured on glass coverslips
-
This compound (and DMSO as a vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a centromeric marker (e.g., ACA/CREST)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips to achieve 50-70% confluency at the time of fixation. Treat cells with the desired concentration of this compound or DMSO for the specified duration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
DNA Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Mounting: Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Identify anaphase cells and score for the presence of lagging chromosomes.
Visualizations
Caption: this compound signaling pathway and the mechanism of adaptive resistance.
Caption: Experimental workflow for analyzing this compound's effect on chromosome segregation.
References
- 1. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
Validation & Comparative
Unraveling the Differential Effects of UMK57 and UMK95 on Chromosomal Instability
A Comparative Guide for Researchers in Oncology and Cell Biology
In the intricate landscape of cancer therapeutics, targeting chromosomal instability (CIN) has emerged as a promising strategy. Small molecules that can modulate the mitotic machinery offer a window into correcting the high rates of chromosome mis-segregation characteristic of many cancer cells. This guide provides a detailed comparison of two such molecules: UMK57, a potent agonist of the kinesin-13 protein MCAK, and its inactive analog, UMK95. Through a comprehensive review of experimental data, this document serves as a resource for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies.
I. Quantitative Comparison of Efficacy
Experimental evidence robustly demonstrates the specific activity of this compound in mitigating chromosomal instability, a stark contrast to the inert nature of UMK95. The following tables summarize the key quantitative findings from comparative studies.
| Table 1: Effect on Chromosome Segregation in CIN Cancer Cell Lines | |
| Treatment | Percentage of Anaphases with Lagging Chromosomes |
| DMSO (Control) | High (Specific percentage varies by cell line) |
| This compound (100 nM) | Significantly Reduced |
| UMK95 | No Detectable Effect |
| Table 2: Impact on MCAK-Mediated Microtubule Depolymerization | |
| Compound | Effect on MCAK Activity |
| This compound | Enhances MCAK-dependent microtubule depolymerization |
| UMK95 | No Effect |
| Table 3: Influence on Cell Proliferation | |
| Compound | Effect on Cell Proliferation |
| This compound | Inhibits cell proliferation in a dose-dependent manner |
| UMK95 | No Effect |
II. Mechanism of Action: The Role of MCAK and Aurora B Signaling
This compound exerts its effects by potentiating the activity of Mitotic Centromere-Associated Kinesin (MCAK), a crucial regulator of microtubule dynamics at the kinetochore. By enhancing MCAK's ability to depolymerize microtubules, this compound destabilizes the attachments between kinetochores and microtubules (k-MTs). This action promotes the correction of erroneous attachments, thereby increasing the fidelity of chromosome segregation during mitosis.
Interestingly, cancer cells can develop a rapid and reversible resistance to this compound. This adaptive resistance is driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.
Figure 1. Simplified signaling pathway of this compound action and resistance.
III. Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
A. Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines with chromosomal instability (e.g., U2OS, HeLa, SW-620) and non-transformed diploid cell lines (e.g., RPE-1, BJ) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and UMK95 are dissolved in DMSO to create stock solutions.
-
Treatment: For experiments, cells are treated with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO or UMK95 as a control. The duration of treatment can vary, for example, less than one hour for observing immediate effects on mitosis or longer periods (e.g., 96 hours) to study adaptive resistance.
B. Immunofluorescence Analysis of Lagging Chromosomes
-
Cell Preparation: Cells are grown on coverslips and treated with this compound, UMK95, or DMSO.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with methanol.
-
Staining: To visualize chromosomes and kinetochores, cells are stained with DAPI (for DNA) and antibodies against centromere proteins (e.g., ACA).
-
Imaging: Anaphase cells are imaged using fluorescence microscopy.
-
Quantification: The percentage of anaphase cells exhibiting lagging chromosomes is determined by counting at least 300 anaphase cells per condition across multiple independent experiments.
C. Cell Proliferation Assay
-
Cell Seeding: Cells are seeded in multi-well plates.
-
Treatment: Cells are treated with a dose range of this compound or UMK95.
-
Analysis: Cell proliferation can be measured at different time points using various methods, such as the CyQUANT Direct Cell Proliferation Assay.
-
Data Normalization: Results are typically normalized to control-treated cells to determine the relative inhibition of proliferation.
Figure 2. General workflow for comparing this compound and UMK95 effects.
IV. Conclusion
The collective experimental data unequivocally establish this compound as a specific agonist of MCAK that effectively reduces chromosome mis-segregation in CIN cancer cells. In stark contrast, its analog, UMK95, is inactive, highlighting the specific structure-activity relationship of this compound. The detailed protocols and mechanistic insights provided herein are intended to empower further research into the therapeutic potential of targeting the MCAK pathway and to aid in the development of more robust strategies to overcome adaptive drug resistance in cancer.
Validating the Specificity of Tools Targeting MCAK: A Comparative Guide to the Small Molecule Agonist UMK57 and Monoclonal Antibodies
For Immediate Publication
Researchers, scientists, and drug development professionals now have access to a comprehensive guide on validating the specificity of reagents targeting the Mitotic Centromere-Associated Kinesin (MCAK), a key regulator of microtubule dynamics and a potential therapeutic target in oncology. This guide provides a detailed comparison of validation strategies for the small molecule MCAK agonist, UMK57, and commercially available monoclonal antibodies against MCAK, featuring experimental data, detailed protocols, and visual workflows.
Mitotic Centromere-Associated Kinesin (MCAK), also known as Kinesin Family Member 2C (KIF2C), plays a crucial role in the regulation of microtubule dynamics, which is essential for proper chromosome segregation during mitosis. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. The development of specific tools to modulate MCAK activity is therefore of high interest. This guide focuses on validating the specificity of two distinct types of tools: this compound, a small molecule agonist, and monoclonal antibodies designed to detect MCAK.
Comparing Validation Strategies: Small Molecule vs. Antibody
The approach to validating the specificity of a small molecule agonist like this compound differs fundamentally from that of a monoclonal antibody. For this compound, validation focuses on demonstrating that its biological effects are a direct consequence of its interaction with MCAK. In contrast, antibody validation aims to prove that the antibody binds exclusively to its intended target, MCAK, without cross-reacting with other proteins.
| Validation Parameter | This compound (Small Molecule Agonist) | Anti-MCAK Monoclonal Antibody |
| Primary Goal | Demonstrate on-target activity | Demonstrate on-target binding |
| Key Validation Method | Comparison of effects in wild-type vs. MCAK-depleted (e.g., siRNA) cells | Western blot with wild-type vs. knockout/knockdown cell lysates |
| Secondary Validation | In vitro activity assays with purified MCAK protein | Immunoprecipitation followed by mass spectrometry (IP-MS) |
| Readout of Specificity | Absence or reduction of a specific phenotype (e.g., altered microtubule dynamics) in MCAK-depleted cells | A single band at the correct molecular weight in wild-type lysates that is absent in knockout lysates |
| Alternative Approaches | Structure-activity relationship (SAR) studies with inactive analogs | Comparison with other antibodies targeting different epitopes of MCAK; Immunofluorescence (IF) to confirm correct subcellular localization |
Experimental Validation of this compound Specificity
The specificity of this compound's action on MCAK has been demonstrated through experiments that show its effects are MCAK-dependent. A key approach involves the use of small interfering RNA (siRNA) to deplete MCAK from cells.
Experimental Protocol: Validating this compound Specificity using siRNA
-
Cell Culture and Transfection:
-
Culture human osteosarcoma (U2OS) cells in appropriate media.
-
Transfect one group of cells with siRNA targeting MCAK and a control group with a non-targeting siRNA.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
-
Western Blot Analysis:
-
Lyse a subset of cells from both groups to confirm MCAK protein depletion via Western blotting.
-
-
Treatment with this compound:
-
Treat the remaining cells from both the MCAK-depleted and control groups with this compound or a vehicle control (e.g., DMSO).
-
-
Phenotypic Analysis (Immunofluorescence):
-
Fix and permeabilize the cells.
-
Stain for microtubules (α-tubulin) and DNA (DAPI).
-
Acquire images using fluorescence microscopy.
-
Quantify relevant mitotic phenotypes, such as spindle length or chromosome alignment.
-
-
Data Analysis:
-
Compare the phenotypic effects of this compound in control cells versus MCAK-depleted cells. Specificity is confirmed if the effects of this compound are significantly diminished or absent in the MCAK-depleted cells.
-
Experimental Validation of an Anti-MCAK Monoclonal Antibody
The gold standard for validating antibody specificity is to demonstrate a lack of signal in a knockout or knockdown model. Below is a typical workflow for validating an anti-MCAK antibody using Western blotting.
Experimental Protocol: Validating an Anti-MCAK Antibody by Western Blot
-
Preparation of Cell Lysates:
-
Obtain wild-type and MCAK knockout (e.g., CRISPR-Cas9 engineered) cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from wild-type and knockout lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-MCAK antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
A specific antibody will show a distinct band at the expected molecular weight for MCAK (~75-85 kDa) in the wild-type lane and no band in the knockout lane.
-
Visualizing Workflows and Pathways
To further clarify these processes, the following diagrams illustrate the MCAK signaling pathway and the experimental workflows for specificity validation.
Caption: A simplified diagram of the MCAK signaling pathway.
Caption: Experimental workflow for validating this compound specificity.
Caption: Workflow for anti-MCAK antibody validation by Western blot.
Cross-Validation of UMK57's Effect on Chromosome Segregation: A Comparative Guide
For researchers in cellular biology and oncology, ensuring accurate chromosome segregation during mitosis is a critical focus for understanding and potentially treating diseases characterized by chromosomal instability (CIN), such as cancer. This guide provides a comparative analysis of UMK57, a novel small molecule agonist of the kinesin-13 protein MCAK, against other compounds known to influence mitotic progression and chromosome segregation. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's mechanism and efficacy.
Executive Summary
This compound is a cell-permeable small molecule that has been identified as a specific potentiator of the microtubule-depolymerizing activity of Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C.[1][2] By enhancing MCAK activity, this compound effectively destabilizes kinetochore-microtubule (k-MT) attachments.[1][3] This action promotes the correction of erroneous attachments, thereby reducing the rate of chromosome mis-segregation in cancer cells exhibiting CIN.[3][4] Notably, this compound shows a selective effect on cancer cells with minimal impact on the chromosome segregation fidelity in non-transformed diploid cells.[3] This guide compares the effects of this compound with traditional mitotic inhibitors, specifically microtubule-targeting agents and Aurora B kinase inhibitors, to highlight its distinct mechanism of action.
Comparative Data on Mitotic Agents
The following table summarizes the quantitative effects of this compound and comparator compounds on key mitotic parameters.
| Parameter | This compound | Vinblastine (Microtubule Depolymerizer) | ZM447439 (Aurora B Inhibitor) |
| Primary Mechanism | Potentiates MCAK microtubule depolymerase activity to destabilize k-MT attachments.[1][3] | Binds to tubulin and prevents microtubule polymerization.[3] | Inhibits Aurora B kinase, a key regulator of k-MT attachment correction.[5] |
| Effect on k-MT Attachments | Destabilizes attachments, promoting error correction.[3] | Destabilizes microtubules globally, leading to mitotic spindle collapse. | Prevents the correction of erroneous (syntelic and merotelic) k-MT attachments.[6] |
| Lagging Chromosome Rate (in CIN Cancer Cells) | Significantly reduces lagging chromosome rates.[3] | Can induce mitotic arrest and cell death; not typically used to correct segregation. | Increases chromosome segregation errors.[6] |
| Chromosome Non-disjunction Rate | Significantly reduces the rate of chromosome non-disjunction.[3] | Not applicable for correction; induces widespread mitotic errors. | Increases non-disjunction events. |
| Effect on Non-Transformed Cells | No significant effect on chromosome segregation.[3] | Induces mitotic arrest and is cytotoxic.[3] | Can induce chromosome mis-segregation. |
| Adaptive Resistance | Rapid and reversible resistance observed in cancer cells via alterations in the Aurora B pathway.[1][3] | Resistance can develop through various mechanisms, including drug efflux pumps. | Resistance mechanisms are an active area of research. |
| Effect on Mitotic Progression (at optimal dose) | Does not significantly alter the duration of mitosis.[4] | Causes a potent mitotic arrest. | Can override the spindle assembly checkpoint, leading to premature exit from mitosis. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Analysis of Chromosome Segregation Fidelity
This protocol is used to quantify lagging chromosomes and chromosome non-disjunction.
-
Cell Culture and Treatment: Human cancer cell lines (e.g., U2OS, HeLa) and non-transformed cell lines (e.g., RPE-1) are cultured under standard conditions. Cells are treated with an optimal dose of this compound (e.g., 100 nM) or the comparator compound for a specified duration (e.g., 1-24 hours).[4]
-
Immunofluorescence Staining:
-
Cells grown on coverslips are fixed with 4% paraformaldehyde.
-
Permeabilization is performed with 0.5% Triton X-100 in PBS.
-
Blocking is done with 3% BSA in PBS.
-
Incubation with primary antibodies (e.g., anti-α-tubulin for spindle, anti-centromere antibodies like ACA/CREST) is performed for 1 hour at room temperature.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour.
-
DNA is counterstained with DAPI.
-
-
Microscopy and Quantification:
-
Images of anaphase cells are acquired using a fluorescence microscope.
-
Lagging chromosomes are identified as chromatin masses located between the two main groups of segregated chromosomes.
-
The percentage of anaphase cells with lagging chromosomes is calculated for each treatment condition from at least 100 anaphase cells per condition.
-
Kinetochore-Microtubule Attachment Stability Assay
This assay measures the stability of k-MT attachments.
-
Cell Culture and Treatment: U2OS cells are treated with this compound or a control substance.
-
Cold-Stable Microtubule Assay:
-
Mitotic cells are incubated in ice-cold media for a set period (e.g., 10 minutes) to depolymerize unstable non-k-MTs.
-
Cells are then fixed and processed for immunofluorescence as described above, staining for tubulin and centromeres.
-
-
Image Analysis:
-
The fluorescence intensity of the remaining cold-stable k-fibers is measured.
-
A decrease in intensity indicates destabilization of k-MT attachments. This compound treatment has been shown to reduce the stability of k-MTs by over 35% in metaphase.[3]
-
Live-Cell Imaging for Mitotic Progression
This method is used to determine the duration of mitosis.
-
Cell Line and Preparation: A stable cell line expressing a fluorescently tagged histone (e.g., H2B-GFP) is used to visualize chromosomes.
-
Microscopy: Cells are plated in a glass-bottom dish suitable for live-cell imaging. The dish is placed in a heated and CO2-controlled chamber on the microscope stage.
-
Time-Lapse Imaging: Images are acquired every 2-5 minutes for 24-48 hours.
-
Analysis: The time from nuclear envelope breakdown (NEBD) to the onset of anaphase is measured for individual cells. This duration is compared across different treatment groups.
Visualizing Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams are provided.
Caption: this compound potentiates MCAK activity to promote k-MT error correction.
Caption: Workflow for comparing agents affecting chromosome segregation.
Caption: Interplay of key proteins in regulating chromosome segregation.
References
- 1. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]
- 3. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
UMK57: A Comparative Analysis of its Effects on Cancer vs. Non-Transformed Cells
For Immediate Release
This guide provides a comprehensive comparison of the effects of the small molecule UMK57 on cancer cells versus non-transformed (healthy) cells. This compound has emerged as a molecule of interest for its potential to selectively target cancer cells by exploiting their inherent chromosomal instability. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and therapeutic potential of this compound.
Executive Summary
This compound is a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), a protein crucial for regulating microtubule dynamics during cell division. Experimental data demonstrates that this compound selectively reduces the rate of chromosome mis-segregation in cancer cell lines characterized by chromosomal instability (CIN). In contrast, it has no discernible effect on the chromosome segregation fidelity of non-transformed diploid cells. This selective action suggests a promising therapeutic window for targeting CIN-positive cancers. However, studies also indicate that cancer cells can develop rapid and reversible resistance to this compound through modulation of the Aurora B signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the differential effects of this compound on cancer and non-transformed cell lines.
Table 1: Effect of this compound on Lagging Chromosomes in Anaphase
| Cell Line | Cell Type | Treatment | Percentage of Anaphase Cells with Lagging Chromosomes | Reference |
| SW-620 | Colon Cancer (CIN) | DMSO (Control) | 34% | [1] |
| SW-620 | Colon Cancer (CIN) | 100 nM this compound (1 hr) | 25% | [1] |
| U2OS | Osteosarcoma (CIN) | DMSO (Control) | High (exact % not specified) | [2] |
| U2OS | Osteosarcoma (CIN) | 100 nM this compound | Significantly Reduced | [2] |
| HeLa | Cervical Cancer (CIN) | DMSO (Control) | High (exact % not specified) | [2] |
| HeLa | Cervical Cancer (CIN) | 100 nM this compound | Significantly Reduced | [2] |
| RPE-1 | Non-transformed diploid | DMSO (Control) | No significant effect | [2] |
| RPE-1 | Non-transformed diploid | 100 nM this compound | No significant effect | [2] |
| BJ | Non-transformed diploid | DMSO (Control) | No significant effect | [2] |
| BJ | Non-transformed diploid | 100 nM this compound | No significant effect | [2] |
Note: A study on SW620 cells showed that while 100 nM this compound initially decreased lagging chromosomes, the effect rebounded to 37% after 72 hours of continuous treatment, indicating the development of resistance[1].
Table 2: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 | Reference |
| U2OS | Osteosarcoma (CIN) | ~500 nM | Inferred from text stating 100nM is ~5-fold lower than IC50 |
Note: Specific IC50 values for other cancer and non-transformed cell lines were not available in the searched literature. The provided U2OS IC50 is an approximation based on the statement that the effective concentration for reducing lagging chromosomes (100 nM) is approximately five-fold lower than the IC50 for cell proliferation.
Signaling Pathways and Mechanisms
This compound's differential effect is rooted in the distinct mitotic machinery of CIN cancer cells compared to healthy cells.
This compound Mechanism of Action
Caption: this compound potentiates MCAK activity, leading to the destabilization of hyper-stable kinetochore-microtubule attachments characteristic of CIN cancer cells, thereby promoting accurate chromosome segregation. In non-transformed cells with normal microtubule dynamics, this compound has no significant effect.
Acquired Resistance to this compound in Cancer Cells
Caption: Prolonged exposure of cancer cells to this compound can lead to adaptive resistance through alterations in the Aurora B signaling pathway, which in turn downregulates MCAK activity, leading to the hyper-stabilization of kinetochore-microtubule attachments and a rebound in chromosomal instability.
Experimental Protocols
Lagging Chromosome Analysis by Immunofluorescence
This protocol is designed to quantify the frequency of lagging chromosomes in anaphase, a key indicator of chromosomal instability.
Materials:
-
Cell culture medium
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.2% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibodies:
-
Anti-α-tubulin antibody (to visualize microtubules)
-
Anti-centromere antibody (e.g., CREST) (to visualize kinetochores)
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Treatment: Treat cells with 100 nM this compound or DMSO (vehicle control) for the desired duration (e.g., 1 hour).
-
Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash the cells three times with PBS, stain with DAPI for 5 minutes, wash again with PBS, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Identify anaphase cells and score the presence of lagging chromosomes (chromosomes that are not properly segregated to the spindle poles). Calculate the percentage of anaphase cells with lagging chromosomes for each condition.
In Vitro Microtubule Depolymerization Assay
This assay measures the ability of MCAK to depolymerize microtubules in the presence or absence of this compound.
Materials:
-
Purified tubulin
-
GTP
-
Taxol (paclitaxel)
-
Purified MCAK protein
-
This compound
-
Depolymerization buffer (e.g., BRB80 buffer with ATP and MgCl2)
-
Spectrophotometer or fluorometer capable of measuring turbidity or fluorescence
Procedure:
-
Microtubule Polymerization: Polymerize purified tubulin in the presence of GTP at 37°C. Stabilize the microtubules with Taxol.
-
Assay Setup: In a cuvette, add the pre-formed, stabilized microtubules to the depolymerization buffer.
-
Initiation of Depolymerization: Add purified MCAK protein to the cuvette, with or without this compound at the desired concentration.
-
Measurement: Immediately begin monitoring the change in turbidity (absorbance at 340 nm) or fluorescence (if using fluorescently labeled tubulin) over time. A decrease in turbidity/fluorescence indicates microtubule depolymerization.
-
Data Analysis: Calculate the rate of depolymerization for each condition. Compare the rate of MCAK-mediated depolymerization in the presence and absence of this compound to determine its potentiating effect.
Experimental Workflow
Caption: Workflow for assessing the differential effects of this compound on cancer and non-transformed cells, and for characterizing its direct effect on MCAK-mediated microtubule depolymerization.
References
Validating the Role of UMK57 in Delaying Cellular Senescence: A Comparative Guide
This guide provides an objective comparison of UMK57's performance in delaying cellular senescence with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases.[1][2] One of the drivers of senescence is chromosomal instability (CIN), which leads to the mis-segregation of chromosomes during mitosis.[3] this compound is a small-molecule agonist of the kinesin-13 protein MCAK (mitotic centromere-associated kinesin).[3][4] By potentiating the microtubule-depolymerizing activity of MCAK, this compound helps to ensure accurate chromosome segregation, thereby mitigating a key trigger of cellular senescence.[3]
Mechanism of Action of this compound
This compound's primary mechanism involves the enhancement of MCAK activity. This leads to the destabilization of incorrect kinetochore-microtubule (k-MT) attachments during mitosis.[3][4] This correction of attachment errors reduces the rate of chromosome mis-segregation, leading to a decrease in the formation of micronuclei.[3] Micronuclei can trigger a pro-inflammatory response through the cGAS-STING pathway, which is a known contributor to the senescent phenotype. By preventing micronuclei formation, this compound dampens this pro-inflammatory signaling, thus delaying the onset of cellular senescence.[3]
Figure 1: this compound Signaling Pathway in Delaying Cellular Senescence.
Performance Comparison: this compound vs. Alternatives
This compound offers a pharmacological approach to delay cellular senescence. An alternative strategy is the genetic overexpression of kinesin-13 proteins like MCAK or Kif2b.[3] While both methods aim to achieve the same outcome of improved chromosomal stability, they differ in their application and potential for therapeutic development. Small molecules like this compound are generally easier to develop into drugs compared to gene therapies. Other broader approaches to combat cellular senescence include the use of senolytics, which selectively eliminate senescent cells, and mTOR inhibitors, which can modulate senescence-related pathways.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound's effects on cellular senescence markers in aged human dermal fibroblasts (HDFs).
Table 1: Effect of this compound on Senescence Markers (24-hour treatment)
| Marker | Control (DMSO) | This compound (1 µM) | Percentage Reduction |
| 53BP1 & p21 positive cells | ~25% | ~15% | ~40% |
| SA-β-galactosidase positive cells | ~30% | ~20% | ~33% |
Data synthesized from studies on elderly human dermal fibroblasts.[3]
Table 2: Effect of this compound on Chromosomal Instability (24-hour treatment)
| Marker | Control (DMSO) | This compound (1 µM) | Percentage Reduction |
| Aneuploidy Index | ~1.5 | ~1.0 | ~33% |
| Micronuclei Percentage | ~12% | ~8% | ~33% |
Data synthesized from studies on elderly human dermal fibroblasts.[3]
Table 3: Long-term Effects of this compound on Senescence Markers (96-hour treatment)
| Marker | Control (DMSO) | This compound (1 µM) | Percentage Reduction |
| 53BP1 & p21 positive cells | ~28% | ~18% | ~36% |
| SA-β-galactosidase positive cells | ~35% | ~25% | ~29% |
Data synthesized from studies on elderly human dermal fibroblasts.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and this compound Treatment
Human dermal fibroblasts (HDFs) from elderly donors are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells are treated with 1 µM this compound or DMSO (vehicle control) for the specified duration (e.g., 24 or 96 hours).[3]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Wash cells twice with PBS.
-
Fix cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes.
-
Wash cells twice with PBS.
-
Stain cells with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C without CO2 for 12-16 hours.
-
Wash cells with PBS and acquire images using a bright-field microscope.
-
Quantify the percentage of blue-stained (senescent) cells.[6]
Immunofluorescence for Senescence Markers (p21 and 53BP1)
-
Grow cells on coverslips and treat with this compound or DMSO.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against p21 and 53BP1 overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Quantify the percentage of cells positive for both markers.[3]
Figure 2: Experimental Workflow for Validating this compound's Role.
Conclusion
The available data strongly support the role of this compound in delaying cellular senescence by enhancing chromosomal stability. Its specific mechanism of action, targeting the kinesin-13 protein MCAK, presents a promising pharmacological strategy for mitigating age-related cellular decline. Compared to genetic overexpression methods, this compound offers a more readily translatable approach for potential therapeutic interventions. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in the context of aging and age-related diseases.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 3. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
UMK57: A Novel Microtubule-Destabilizing Agent with a Unique Mechanism of Action
For Immediate Release
In the landscape of cancer therapeutics, microtubule-destabilizing agents play a pivotal role by disrupting the dynamics of the cellular cytoskeleton, a critical process for cell division. A notable player in this field is UMK57, a small molecule that distinguishes itself from classic microtubule-destabilizing agents like Vinca alkaloids and colchicine through its unique mechanism of action. This guide provides a comprehensive comparison of this compound with other agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Differentiating Mechanisms of Microtubule Destabilization
Traditional microtubule-destabilizing agents, such as vincristine and vinblastine (Vinca alkaloids) and colchicine, exert their effects by directly binding to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization of these essential structures.
In contrast, this compound operates through an indirect mechanism. It acts as an agonist of the kinesin-13 protein MCAK (mitotic centromere-associated kinesin). MCAK is a natural cellular enzyme that plays a role in correcting improper connections between microtubules and chromosomes during cell division by promoting microtubule depolymerization. This compound enhances the activity of MCAK, leading to the destabilization of kinetochore-microtubule (k-MT) attachments. This potentiation of a natural cellular process for correcting attachment errors is a key differentiator for this compound. This distinct mechanism is highlighted by the differential sensitivity of cancer cell lines to this compound compared to vinblastine, a direct tubulin binder.
Comparative Analysis of Cellular Potency
The efficacy of microtubule-destabilizing agents is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. The following table summarizes the available IC50 data for this compound and other prominent microtubule-destabilizing agents in various cancer cell lines.
| Compound | Target Cell Line | IC50 (nM) |
| This compound | U2OS (Osteosarcoma) | ~500 |
| Vincristine | HeLa (Cervical Cancer) | 1.4 |
| Vinblastine | HeLa (Cervical Cancer) | 2.6 |
| Colchicine | HeLa (Cervical Cancer) | 9.17 |
Note: The IC50 for this compound in U2OS cells is an approximation derived from experimental data indicating that 100 nM is approximately 5-fold lower than the calculated IC50. Further direct comparative studies are needed to establish a more precise side-by-side potency profile.
Signaling Pathways and Cellular Fate
The disruption of microtubule dynamics by these agents triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Classical Microtubule-Destabilizing Agents (Vinca Alkaloids, Colchicine):
Figure 1: Signaling pathway of classical microtubule-destabilizing agents.
This compound:
This compound's mechanism, centered on MCAK activation, leads to a more nuanced effect on chromosome segregation. By destabilizing incorrect kinetochore-microtubule attachments, it promotes the correction of errors, thereby reducing the rate of chromosome mis-segregation in chromosomally unstable (CIN) cancer cells. However, prolonged exposure to this compound can lead to adaptive resistance through alterations in the Aurora B signaling pathway, which hyper-stabilizes these attachments.
Figure 2: Mechanism of action and resistance pathway for this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
In Vitro Microtubule Depolymerization Assay with MCAK
This assay measures the ability of MCAK, in the presence or absence of this compound, to depolymerize stabilized microtubules.
Workflow:
Figure 3: Workflow for the in vitro microtubule depolymerization assay.
Detailed Steps:
-
Prepare GMPCPP-Stabilized Microtubules: Polymerize a mixture of unlabeled, biotinylated, and fluorescently labeled tubulin in the presence of GMPCPP (a non-hydrolyzable GTP analog) to create stable microtubules.
-
Prepare Flow Chamber: Coat a glass coverslip with anti-biotin antibodies to create a surface for microtubule immobilization.
-
Immobilize Microtubules: Introduce the GMPCPP-stabilized microtubules into the flow chamber and allow them to bind to the antibody-coated surface.
-
Prepare Reaction Mixture: Prepare a buffer containing purified MCAK protein, ATP, and either this compound or a vehicle control (DMSO).
-
Initiate Depolymerization: Add the reaction mixture to the flow chamber.
-
Image Acquisition: Immediately begin acquiring time-lapse images of the fluorescently labeled microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Data Analysis: Measure the length of individual microtubules in each frame of the time-lapse series. Calculate the rate of depolymerization by determining the change in microtubule length over time.
Immunofluorescence Staining of Kinetochores and Microtubules
This protocol allows for the visualization of kinetochore-microtubule attachments and overall spindle morphology in cells treated with microtubule-destabilizing agents.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., U2OS, HeLa) on glass coverslips and culture until they reach the desired confluency.
-
Drug Treatment: Treat the cells with the desired concentration of this compound or other microtubule-destabilizing agents for the specified duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against a kinetochore marker (e.g., CREST antiserum) and α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently-labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature, protected from light.
-
DNA Staining: Counterstain the DNA with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with anti-fade mounting medium, and acquire images using a fluorescence or confocal microscope.
Live-Cell Imaging of Mitotic Progression
This technique enables the real-time observation of chromosome segregation and the identification of mitotic errors, such as lagging chromosomes.
Detailed Steps:
-
Cell Line Preparation: Use a cell line that stably expresses a fluorescently tagged histone, such as H2B-GFP, to visualize chromosomes.
-
Cell Plating: Plate the H2B-GFP expressing cells in a glass-bottom imaging dish.
-
Drug Treatment: Add the desired concentration of this compound or other agents to the imaging dish.
-
Microscope Setup: Place the imaging dish on a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Time-Lapse Imaging: Acquire time-lapse images of the cells undergoing mitosis at regular intervals (e.g., every 2-5 minutes) for a period of several hours.
-
Analysis of Mitotic Events: Analyze the resulting image series to determine the duration of mitosis, the timing of anaphase onset, and the incidence of mitotic errors, such as lagging chromosomes and micronuclei formation. Lagging chromosomes are identified as chromosomes that fail to properly segregate to the spindle poles during anaphase. Micronuclei are small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Conclusion
This compound presents a distinct profile among microtubule-destabilizing agents due to its unique mechanism of action targeting the cellular machinery for error correction in chromosome segregation. While classic agents like Vinca alkaloids and colchicine directly inhibit tubulin polymerization, this compound's potentiation of MCAK activity offers a more targeted approach to resolving incorrect microtubule attachments. Further research, particularly direct comparative studies on potency across a broader range of cancer cell lines, will be crucial in fully elucidating the therapeutic potential of this compound and its place in the arsenal of anti-cancer drugs. The experimental protocols provided herein offer a framework for conducting such vital comparative analyses.
Safety Operating Guide
Essential Guide to the Proper Disposal of UMK57
For laboratory professionals engaged in pivotal research and development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for UMK57, a small molecule compound used in cancer research to inhibit chromosome missegregation. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and handling measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Source |
| Eye Protection | Safety shower and eye wash station should be accessible.[1] | MedchemExpress SDS |
| Hand Protection | Protective gloves. | MedchemExpress SDS |
| Skin and Body Protection | Full personal protective equipment.[1] | MedchemExpress SDS |
| Respiratory Protection | Avoid breathing vapors, mist, dust or gas.[1] Use only in areas with appropriate exhaust ventilation.[1] | MedchemExpress SDS |
| General Handling | Avoid inhalation, contact with eyes and skin.[1] Avoid dust and aerosol formation.[1] | MedchemExpress SDS |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and solutions.
Step 1: Containment of Spills
In the event of a spill, immediately take steps to prevent further leakage or spillage.[1] Keep the product away from drains or water courses.[1]
Step 2: Absorption of Liquid Waste
For this compound solutions, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
Step 3: Decontamination of Surfaces and Equipment
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
Step 4: Collection and Packaging of Waste
Collect all contaminated materials, including absorbent materials, used PPE, and empty containers, into a designated and properly labeled waste container.
Step 5: Final Disposal
Dispose of all contaminated material according to institutional, local, state, and federal regulations for chemical waste. While the specific disposal route is not detailed in the provided safety data sheet, it is imperative to follow established hazardous waste disposal protocols.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final waste disposal.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling UMK57
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, logistical, and operational guidance for the handling of UMK57, a small molecule agonist of the kinesin-13 protein MCAK (mitotic centromere-associated kinesin). This compound is utilized in research settings to modulate microtubule dynamics and suppress chromosome mis-segregation in chromosomally unstable (CIN) cancer cells. Adherence to these protocols is critical to ensure laboratory safety and experimental integrity.
Immediate Safety and Handling
As a research chemical with an incomplete toxicological profile, this compound should be handled with caution. Standard laboratory procedures for handling potentially hazardous chemicals must be followed at all times.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound in either powder or solution form.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be worn over safety glasses when there is a significant risk of splashes. |
| Skin and Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing. |
| Chemical-resistant Gloves | Nitrile or other suitable chemical-resistant gloves must be worn. Inspect gloves for any tears or perforations before use. | |
| Closed-toe Shoes | Footwear that fully covers the feet is mandatory in the laboratory. | |
| Respiratory Protection | Fume Hood | All handling of the powdered form of this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. |
Logistical Information: Storage and Disposal
Proper storage and disposal of this compound are crucial for maintaining its stability and ensuring laboratory safety.
Storage Plan
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | Room temperature (in continental US; may vary elsewhere) | As per manufacturer's recommendations | Store in a tightly sealed container in a dry, well-ventilated area. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Disposal Plan
This compound and any contaminated materials should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Operational Plan: Experimental Protocols
The following is a detailed methodology for a key experiment involving this compound: a chromosome mis-segregation assay in cultured cancer cells using immunofluorescence.
Chromosome Mis-segregation Assay Protocol
Objective: To quantify the rate of lagging chromosomes during anaphase in cancer cell lines treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Chromosomally unstable cancer cell line (e.g., U2OS, HeLa, SW-620)
-
Cell culture medium and supplements
-
Coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Anti-α-tubulin antibody (for spindle visualization)
-
Anti-centromere antibody (e.g., ACA/CREST) (for kinetochore visualization)
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain (for DNA visualization)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM for maximal suppression of lagging chromosomes) or a DMSO vehicle control for the specified duration (e.g., <1 hour for acute treatment).[1]
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-centromere) in the blocking solution according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining and Mounting:
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images of anaphase cells using a fluorescence microscope.
-
Identify and count the number of anaphase cells with and without lagging chromosomes. A lagging chromosome is defined as a chromosome that fails to properly segregate to the spindle poles and remains in the central region of the cell during anaphase.
-
Calculate the percentage of anaphase cells with lagging chromosomes for each treatment condition.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and Adaptive Resistance Pathway
This compound enhances the microtubule-depolymerizing activity of MCAK, leading to the destabilization of kinetochore-microtubule (k-MT) attachments.[1] This promotes the correction of erroneous attachments and reduces chromosome mis-segregation. However, cancer cells can develop adaptive resistance to this compound through alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments.[1][2]
Caption: this compound action and the development of adaptive resistance.
Experimental Workflow for Chromosome Mis-segregation Assay
The following diagram outlines the key steps in the chromosome mis-segregation assay.
Caption: Workflow for immunofluorescence-based chromosome mis-segregation assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
